[Ala17]-MCH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C97H155N29O26S4 |
|---|---|
Peso molecular |
2271.7 g/mol |
Nombre IUPAC |
2-[[5-amino-2-[2-[[24-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108) |
Clave InChI |
IVEALEKXBDDRGB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
[Ala17]-MCH: A Technical Guide for Researchers
An In-Depth Examination of a Selective Melanin-Concentrating Hormone Receptor 1 Agonist
This technical guide provides a comprehensive overview of [Ala17]-MCH, a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). This compound serves as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), making it a valuable tool for researchers studying the MCH system's role in various physiological processes, including energy homeostasis, appetite regulation, and neurological functions. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's biochemical properties, experimental applications, and underlying signaling mechanisms.
Core Compound Characteristics
This compound is a 19-amino acid cyclic peptide with the sequence DFDMLRCMLGRVYRPCAQV and a disulfide bridge between cysteine residues at positions 7 and 16. The key modification in this analog is the substitution of the native glutamine at position 17 with an alanine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency at MCH receptors.
| Parameter | Receptor | Value | Reference |
| Ki (Inhibition Constant) | MCHR1 | 0.16 nM | [1][2] |
| MCHR2 | 34 nM | [1][2] | |
| Kd (Dissociation Constant) | MCHR1 | 0.37 nM ([Eu³⁺] chelate-labeled) | [1][2] |
| MCHR2 | Little demonstrable binding | [1][2] | |
| EC50 (Half-maximal Effective Concentration) | MCHR1 | 17 nM | |
| MCHR2 | 54 nM |
Table 1: Binding Affinity and Potency of this compound
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are foundational and may require optimization based on specific cell lines, equipment, and experimental goals.
Solid-Phase Peptide Synthesis of MCH Analogs
The synthesis of this compound can be achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT)
-
Solvents (DMF, DCM)
-
Purification system (e-g., preparative HPLC)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin using a coupling agent and a base.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cyclization (Disulfide Bridge Formation): After assembly of the linear peptide, selectively deprotect the cysteine side chains and induce disulfide bond formation using an oxidizing agent (e.g., iodine, air oxidation).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for MCHR1.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human MCHR1.
-
Radioligand (e.g., ¹²⁵I-[Phe¹³, Tyr¹⁹]-MCH)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
96-well plates
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from MCHR1-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki value.
Functional Assay: cAMP Measurement
This protocol outlines a method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in MCHR1-expressing cells, reflecting the activation of the Gi signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1.
-
This compound
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or bioluminescent reporter-based)
-
Cell culture medium
-
Assay buffer
Protocol:
-
Cell Seeding: Seed MCHR1-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations for a specified time.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound, indicating the activation of the Gq signaling pathway.
Materials:
-
HEK293 or CHO cells stably expressing human MCHR1.
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding: Seed MCHR1-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of each well.
-
Compound Addition: Inject this compound at various concentrations into the wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the response against the logarithm of the concentration to calculate the EC₅₀ for calcium mobilization.
Signaling Pathways and Visualizations
This compound, by activating MCHR1, initiates a cascade of intracellular signaling events primarily through the G-protein subtypes Gi and Gq.
MCHR1 Signaling Overview
The binding of this compound to MCHR1 leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits, which then modulate the activity of downstream effector proteins.
Caption: Overview of MCHR1 activation by this compound.
Gi-Mediated Signaling Pathway
The Gi pathway is primarily inhibitory, leading to a decrease in intracellular cAMP levels.
Caption: Gi-mediated signaling pathway of MCHR1.
Gq-Mediated Signaling Pathway
The Gq pathway stimulates intracellular calcium release and activates the MAPK/ERK cascade.
References
[Ala17]-Melanin-Concentrating Hormone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the signaling pathways, quantitative binding and functional data, and the experimental protocols used to elucidate its cellular effects.
Introduction
This compound is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It serves as a valuable research tool for investigating the physiological roles of the MCH system, which is implicated in the regulation of energy homeostasis, appetite, and other neurological processes. This compound exhibits high selectivity for MCHR1, a G protein-coupled receptor (GPCR), over MCHR2, making it an ideal probe for studying MCHR1-specific signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with MCH receptors.
Table 1: Binding Affinity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| Ki | MCHR1 | 0.16 | [1][2][3] |
| Ki | MCHR2 | 34 | [1][2][3] |
| Kd | MCHR1 | 0.37 | [4][5][6][7] |
| Kd | MCHR2 | No demonstrable binding | [4][5][6][7] |
Table 2: Functional Potency of this compound
| Parameter | Receptor | Value (nM) | Reference |
| EC50 | MCHR1 | 17 | [1][2][3] |
| EC50 | MCHR2 | 54 | [1][2][3] |
Signaling Pathways
Upon binding of this compound, MCHR1 initiates intracellular signaling cascades through its coupling to multiple G protein subtypes, primarily Gi and Gq.
Gq-Mediated Pathway
Activation of the Gq protein by the this compound/MCHR1 complex leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+, along with DAG, activates Protein Kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as Extracellular signal-Regulated Kinase (ERK).
Gi-Mediated Pathway
The interaction of this compound with MCHR1 also leads to the activation of the inhibitory G protein, Gi. The activated α-subunit of Gi inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby modulating the phosphorylation of various downstream substrates and altering cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for MCHR1.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 5 mM HEPES, pH 7.4).
-
Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, add a high concentration of unlabeled MCH to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels, indicative of Gi coupling.
-
Cell Culture and Plating:
-
Culture cells expressing MCHR1 in a suitable medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells.
-
Simultaneously, add a known adenylyl cyclase activator (e.g., forskolin) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Detect intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol assesses the activation of the Gq pathway by measuring the accumulation of inositol phosphates.
-
Cell Labeling and Plating:
-
Culture cells expressing MCHR1 in a suitable medium.
-
Label the cells overnight with [3H]-myo-inositol in an inositol-free medium.
-
Plate the labeled cells in a multi-well plate.
-
-
Cell Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol monophosphate (IP1).
-
Add increasing concentrations of this compound to the wells.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for IP accumulation.
-
ERK Phosphorylation Assay (Western Blot)
This protocol detects the activation of the MAPK/ERK pathway downstream of MCHR1 activation.
-
Cell Culture and Treatment:
-
Culture cells expressing MCHR1 to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations for different time points.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the fold change in ERK phosphorylation relative to the untreated control.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of MCHR1-mediated signaling. Its high affinity and selectivity, coupled with its ability to activate both Gq and Gi pathways, make it instrumental in dissecting the complex cellular and physiological functions of the melanin-concentrating hormone system. The detailed protocols provided herein offer a robust framework for researchers to further explore the mechanism of action of this compound and its potential therapeutic implications.
References
- 1. Study of GPCR–Protein Interactions Using Gel Overlay Assays and Glutathione-S-Transferase-Fusion Protein Pull-Downs | Springer Nature Experiments [experiments.springernature.com]
- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Ala17]-MCH: A Technical Guide to its Structure, Properties, and Application in MCHR1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the peptide's structure, physicochemical properties, and its utility as a research tool in the study of MCHR1 signaling pathways. Comprehensive experimental protocols for key assays, including receptor binding, ERK phosphorylation, and calcium mobilization, are provided to facilitate its use in laboratory settings. All quantitative data are summarized for clarity, and signaling pathways are visualized using Graphviz diagrams to offer a clear and concise understanding of the molecular mechanisms involved.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. This compound is a synthetic analog of MCH where the glutamine residue at position 17 has been substituted with alanine. This modification confers increased selectivity for MCHR1, making it an invaluable tool for elucidating the specific roles of this receptor in various signaling cascades.
This compound: Structure and Physicochemical Properties
This compound is a 19-amino acid cyclic peptide with a disulfide bridge between cysteine residues at positions 7 and 16.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val[1] |
| Molecular Formula | C97H155N29O26S4[1][2] |
| Molecular Weight | 2271.71 g/mol [1][2] |
| CAS Number | 359784-84-2[1][2][3] |
| Appearance | White lyophilized solid[2] |
| Solubility | Soluble in water to 2 mg/mL[1][2] |
| Storage | Store at -20°C[1][2] |
Pharmacological Properties
This compound is a potent agonist at MCH receptors, with a marked preference for MCHR1. This selectivity allows for the targeted investigation of MCHR1-mediated signaling pathways.
Table 2: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| EC50 | MCHR1 | 17 | [1][3][4] |
| MCHR2 | 54 | [1][3][4] | |
| Ki | MCHR1 | 0.16 | [3][4][5][6][7] |
| MCHR2 | 34 | [3][4][5][6][7] | |
| Kd (Eu3+ chelate-labeled) | MCHR1 | 0.37 | [5][6][7][8][9][10] |
MCHR1 Signaling Pathways
Activation of MCHR1 by this compound initiates a cascade of intracellular signaling events. MCHR1 couples to both Gi and Gq G-proteins, leading to the modulation of multiple downstream effectors.
Gi-Coupled Signaling Pathway
Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism for MCHR1-mediated neuronal inhibition.
Gq-Coupled Signaling Pathway
The Gq alpha subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.
Experimental Protocols
Synthesis and Purification of this compound
This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis of this compound
Methodology:
-
Resin Preparation: A suitable solid support, such as a Rink amide resin, is swelled in an appropriate solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (MS).
Radioligand Binding Assay for MCHR1
This assay measures the binding affinity of this compound to MCHR1 expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
Add a constant concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
ERK Phosphorylation Assay
This cell-based assay measures the activation of the MAPK/ERK pathway following MCHR1 stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
Seed cells expressing MCHR1 (e.g., CHO-K1 or HEK293) in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK as a loading control.
-
-
Detection (ELISA/HTRF):
-
Use a commercially available cell-based ELISA or HTRF kit for p-ERK detection according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the p-ERK signal and normalize it to the total ERK signal.
-
Plot the normalized p-ERK levels against the logarithm of the this compound concentration to determine the EC50 value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following Gq-mediated MCHR1 activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate MCHR1-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound into the wells.
-
Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak minus baseline).
-
Normalize the response to a maximal agonist concentration.
-
Plot the normalized response against the logarithm of the this compound concentration to determine the EC50 value.
-
Conclusion
This compound is a powerful and selective tool for the investigation of MCHR1 structure and function. Its well-defined properties and the availability of robust experimental protocols make it an essential reagent for researchers in the fields of neuroscience, metabolism, and drug discovery. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to support the design and execution of experiments aimed at further unraveling the complex biology of the MCH system.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPCR Signaling Assays [worldwide.promega.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. medchemexpress.cn [medchemexpress.cn]
A Technical Guide to the Function of [Ala17]-MCH in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin-concentrating hormone (MCH) is a pivotal neuropeptide in the mammalian brain, primarily involved in the regulation of energy homeostasis, mood, and stress responses.[1][2][3] Its actions are mediated through G-protein coupled receptors, predominantly the MCH receptor 1 (MCHR1) in rodents.[1][3][4] [Ala17]-MCH, a synthetic analogue of MCH, serves as a potent and selective research tool for elucidating the complex functions of the MCH system. This document provides an in-depth technical overview of this compound, its binding characteristics, its role in modulating neural circuits, the signaling pathways it activates, and detailed experimental protocols for its use in research.
Introduction: The MCH System
The MCH system, with neurons originating in the lateral hypothalamus and zona incerta, projects extensively throughout the brain, influencing a wide array of physiological and behavioral processes.[2][3][5] MCH is recognized as an orexigenic peptide, as central administration increases food intake.[3] Conversely, MCH or MCHR1 knockout mice are typically lean and hypophagic.[3][6] Beyond metabolism, the MCH/MCHR1 system is implicated in the regulation of anxiety, depression, and stress, making MCHR1 a significant target for therapeutic drug development.[1][3]
This compound: A Selective MCHR1 Agonist
This compound is a synthetic analogue of the native MCH peptide.[7][8][9] Its primary utility in neuroscience research stems from its high affinity and selectivity for MCHR1 over MCH receptor 2 (MCHR2), making it an invaluable tool for isolating and studying MCHR1-specific functions.[4][7][8][9]
Quantitative Binding and Activity Data
The binding affinity and functional potency of this compound have been quantified in various assays. It demonstrates a significant preference for MCHR1, as detailed in the table below.
| Receptor | Parameter | Value (nM) | Reference |
| MCHR1 | Ki | 0.16 | [7][8][9] |
| MCHR2 | Ki | 34 | [7][8][9] |
| MCHR1 | Kd | 0.37 | [4][7] |
| MCHR1 | EC50 | 17 | [10] |
| MCHR2 | EC50 | 54 | [10] |
Table 1: Binding Affinity and Potency of this compound.
Core Functions of this compound in the Brain
As a potent MCHR1 agonist, this compound mimics the endogenous effects of MCH, allowing for precise investigation of MCHR1-mediated neural modulation.
Modulation of Synaptic Transmission
Recent studies have utilized this compound to dissect the role of MCH signaling in specific neural circuits. In the dorsolateral septum (dLS), a region involved in processing hippocampal output, exogenous application of this compound was found to enhance both excitatory and inhibitory synaptic strength.[5] This effect is believed to occur through a presynaptic mechanism, modulating the probability of neurotransmitter release.[5]
| Parameter | Condition | Change | p-value | Reference |
| sEPSC Frequency | This compound Application | Increased | 0.0025 | [5] |
| sEPSC Amplitude | This compound Application | Increased | 0.021 | [5] |
Table 2: Effect of this compound on spontaneous Excitatory Postsynaptic Currents (sEPSCs) in dLS neurons.
Regulation of Neuronal Cilia Length
MCHR1 is abundantly localized to neuronal primary cilia, which function as cellular antennae for detecting and transducing signals.[11] Activation of MCHR1 signaling, including by direct agonists, has been shown to cause a shortening of these cilia.[11] Conversely, blockade of MCHR1 leads to cilia lengthening.[11] This suggests that this compound can be used to study the role of cilia dynamics in MCH-mediated functions like energy homeostasis and cognition.
MCHR1 Signaling Pathways Activated by this compound
MCHR1 is a G-protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[4][11] Upon binding of an agonist like this compound, these pathways are activated, leading to distinct downstream cellular responses.
-
Gi/o Pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]
-
Gq Pathway: Activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) mobilization and the activation of pathways such as Extracellular signal-regulated kinase (ERK).[11]
Experimental Protocols
The following sections detail representative methodologies for studying the function of this compound.
Protocol: MCHR1 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for MCHR1 using this compound as a reference or a radiolabeled MCH analogue as the tracer.[12][13][14]
Objective: To determine the inhibitory constant (Ki) of a test compound at the MCHR1.
Materials:
-
HEK-293 cell membranes stably expressing human MCHR1.
-
Radioligand (e.g., [Phe¹³, [¹²⁵I]Tyr¹⁹]-MCH).
-
Unlabeled this compound (for standard curve).
-
Test compounds.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.
-
Wash Buffer: Phospho-buffered Saline (pH 7.4), 0.01% TX-100.
-
96-well glass fiber filter plates (e.g., UNIFILTER GFC).
-
Scintillation fluid (e.g., MicroScint 20).
-
Microplate scintillation counter.
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and unlabeled this compound in Binding Buffer.
-
Reaction Setup: In a 96-well plate, combine 0.5-1.0 µg of MCHR1-expressing cell membranes, a constant concentration of radioligand (at or below Kd, e.g., 0.1 nM), and varying concentrations of the test compound or unlabeled this compound. Total reaction volume is typically 200 µL.
-
Incubation: Incubate the plate for 90 minutes at room temperature to reach binding equilibrium.[12]
-
Harvesting: Terminate the reaction by rapid vacuum filtration over a 96-well glass fiber filter plate. This captures the membranes with bound radioligand.[12]
-
Washing: Wash the filters three times with 400 µL of ice-cold Wash Buffer to minimize non-specific binding.[12]
-
Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.[12]
-
Analysis: Convert raw counts (CPM) to percent inhibition relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol: Ex Vivo Electrophysiology (Whole-Cell Patch Clamp)
This protocol outlines the procedure for measuring the effect of this compound on synaptic activity in acute brain slices, as described in studies of the hippocampus-dorsolateral septum pathway.[5]
Objective: To assess changes in the frequency and amplitude of synaptic currents in response to this compound application.
Materials:
-
Rodent brain slicing equipment (vibratome).
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂).
-
Intracellular solution for patch pipettes.
-
This compound stock solution.
-
Patch-clamp rig with microscope and micromanipulators.
-
Data acquisition system and analysis software.
Workflow:
Procedure:
-
Slice Preparation: Anesthetize a mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly extract the brain and prepare 300 µm-thick coronal slices containing the region of interest (e.g., dorsolateral septum) using a vibratome.
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least one hour before recording.
-
Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using DIC microscopy.
-
Patching: Using a glass micropipette filled with intracellular solution, establish a gigaseal and then achieve the whole-cell configuration on a target neuron.
-
Baseline Measurement: Record spontaneous synaptic activity for 5-10 minutes to ensure a stable baseline.
-
This compound Application: Introduce this compound into the perfusing aCSF at the desired final concentration.
-
Data Acquisition: Continue recording throughout the application and for a subsequent washout period.
-
Analysis: Detect and measure synaptic events (e.g., sEPSCs) from the recorded traces. Compare the frequency and amplitude of events during the baseline period to the period during this compound application using appropriate statistical tests (e.g., paired t-test).
Conclusion and Future Directions
This compound is a critical pharmacological tool for probing the function of the MCH system in the brain. Its high selectivity for MCHR1 allows for precise dissection of this receptor's role in complex behaviors and physiological processes. The quantitative data and experimental protocols provided herein offer a foundation for researchers and drug development professionals to investigate MCHR1 signaling further. Future work leveraging this compound will likely continue to unravel the nuances of MCH-mediated synaptic modulation, its impact on neuronal cilia dynamics, and its potential as a therapeutic target for metabolic and psychiatric disorders.
References
- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hypothalamic melanin-concentrating hormone regulates hippocampus-dorsolateral septum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 11. Regulation of Brain Primary Cilia Length by MCH Signaling: Evidence from Pharmacological, Genetic, Optogenetic, and Chemogenic Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Ala17]-MCH: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent agonist of the melanin-concentrating hormone (MCH) receptors. This document details its discovery, a comprehensive protocol for its chemical synthesis and purification, and methodologies for its characterization through receptor binding and functional assays.
Introduction to this compound
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). This compound is a synthetic analog of the native human MCH, where the glutamic acid at position 17 has been substituted with an alanine (B10760859) residue. This modification has been shown to enhance the peptide's agonistic activity, particularly at the MCHR1.
Quantitative Biological Data
The biological activity of this compound has been characterized by its binding affinity (Ki) and its functional potency (EC50) at both MCH receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | MCHR1 | 0.16 | 17 |
| MCHR2 | 34 | 54 |
Data compiled from commercially available sources.
Synthesis and Purification of this compound
The following is a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Acetonitrile (ACN) (HPLC grade)
-
Diethyl ether
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence (H-Asp(OtBu)-Phe-Asp(OtBu)-Met-Leu-Arg(Pbf)-Cys(Trt)-Met-Leu-Gly-Arg(Pbf)-Val-Tyr(tBu)-Arg(Pbf)-Pro-Cys(Trt)-Ala-Gln(Trt)-Val-OH). Use a 4-fold excess of Fmoc-amino acid, DIC, and Oxyma in DMF. Allow the coupling reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM after each coupling step.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
On-Resin Cyclization: After the final amino acid coupling and Fmoc deprotection, perform on-resin cyclization to form the disulfide bridge between the two cysteine residues. This is achieved by treating the resin with a solution of 10% dimethyl sulfoxide (B87167) (DMSO) in DMF overnight.
-
Final Deprotection and Cleavage: Wash the resin with DMF and DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro Characterization Protocols
Radioligand Binding Assay for MCH Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for MCHR1 and MCHR2.
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human MCHR1 or MCHR2.
-
[¹²⁵I]-MCH (Radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying concentrations of unlabeled this compound, and 50 µL of a fixed concentration of [¹²⁵I]-MCH.
-
Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein). Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for MCH Receptor Activation
This protocol measures the functional potency of this compound by detecting changes in intracellular calcium levels upon receptor activation.
-
CHO-K1 or HEK293 cells stably co-expressing human MCHR1 or MCHR2 and a Gαq/i5 chimera.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM in HBSS containing probenecid for 1 hour at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
Data Analysis: Plot the change in fluorescence as a function of the this compound concentration and determine the EC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
MCH Receptor Signaling Pathways
MCH receptors primarily couple to Gi and Gq G-proteins to initiate downstream signaling cascades.
Caption: MCH Receptor Signaling Pathways.
Experimental Workflow for this compound Synthesis and Characterization
The overall process from peptide synthesis to biological characterization follows a logical workflow.
Caption: Synthesis and Characterization Workflow.
The Biological Activity of [Ala17]-MCH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details its receptor binding profile, downstream signaling pathways, and physiological effects, supported by comprehensive experimental protocols and data presented for comparative analysis.
Core Principles of this compound Activity
This compound is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). The substitution of Alanine at position 17 confers enhanced selectivity for MCHR1 over MCHR2. This compound acts as a potent agonist at MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1] Activation of MCHR1 by this compound initiates a cascade of intracellular signaling events that are primarily associated with the regulation of energy homeostasis, food intake, and mood.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the biological activity of this compound.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki (nM) | MCHR1 | 0.16 | HEK-293 | [3][4] |
| MCHR2 | 34 | HEK-293 | [3][4] | |
| EC50 (nM) | MCH1 | 17 | N/A | [5] |
| MCH2 | 54 | N/A | [5] | |
| Kd (nM) | MCHR1 | 0.37 ([Eu3+] labeled) | N/A | [3][4] |
Table 2: In Vivo Effects of MCH Agonists
| Effect | Species | Route of Administration | Observation | Reference |
| Food Intake | Rat | Intracerebroventricular (ICV) | Increased food consumption | [6] |
| Body Weight | Rat | Intracerebroventricular (ICV) | Increased body weight | [6] |
| Depressive-like Behavior | Rat | Intracerebroventricular (ICV) | Increased depressive-like behavior | [7] |
Signaling Pathways of this compound at MCHR1
Upon binding of this compound, MCHR1 undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins, primarily of the Gi and Gq families.
-
Gi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This pathway is sensitive to pertussis toxin (PTX).
-
Gq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
MAPK/ERK Pathway: Downstream of both Gi and Gq activation, MCHR1 stimulation leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
The Role of [Ala17]-MCH in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin-concentrating hormone (MCH) is a pivotal neuropeptide in the regulation of energy homeostasis and appetite. Its receptor, MCHR1, has emerged as a significant target for the development of therapeutics aimed at treating obesity and other metabolic disorders. This technical guide provides an in-depth examination of [Ala17]-MCH, a potent and selective agonist of the MCH receptor 1 (MCHR1). We will delve into its biochemical properties, its role in appetite modulation, the intricate signaling pathways it activates, and detailed protocols for its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of metabolic disease.
Introduction to the Melanin-Concentrating Hormone System
The melanin-concentrating hormone (MCH) system is a critical component of the central nervous system's control over energy balance. MCH, a cyclic 19-amino acid neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta, is known to be orexigenic, meaning it stimulates food intake.[1][2] In mammals, the biological effects of MCH are primarily mediated through the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor (GPCR).[3][4] Activation of MCHR1 has been shown to increase food intake and body weight, making MCHR1 antagonists a focal point for anti-obesity drug discovery.[1][5] Conversely, MCHR1 agonists are valuable tools for elucidating the physiological roles of this receptor system.
This compound: A Potent MCHR1 Agonist
This compound is a synthetic analog of the endogenous MCH peptide. In this analog, the alanine (B10760859) residue at position 17 replaces the native glutamine. This modification results in a potent and selective ligand for MCHR1, making it an invaluable tool for studying the MCH system.
Biochemical and Pharmacological Properties
This compound exhibits high affinity and functional potency at the MCHR1. The following tables summarize the key quantitative data for this peptide.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Parameter | Value (nM) |
| MCHR1 | Ki | 0.16 |
| MCHR1 | Kd | 0.37 |
| MCHR2 | Ki | 34 |
Table 2: Functional Activity of this compound
| Receptor | Parameter | Value (nM) |
| MCHR1 | EC50 | 17 |
| MCHR2 | EC50 | 54 |
MCHR1 Signaling Pathways
Upon binding of an agonist like this compound, MCHR1 initiates a cascade of intracellular signaling events. MCHR1 is known to couple to both Gi and Gq G-proteins.[4][6] This dual coupling allows for the modulation of multiple downstream effector systems.
-
Gi Coupling: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gq Coupling: The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC).[4]
-
ERK Activation: MCHR1 activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell growth and differentiation.[6][7]
In Vivo Effects on Appetite Regulation
While specific dose-response data for this compound is not extensively published, studies with native MCH and other MCHR1 agonists provide a strong indication of its expected effects. Intracerebroventricular (ICV) administration of MCH in rodents has been shown to potently increase food intake.[5] Chronic infusion of MCH agonists leads to a sustained increase in feeding, resulting in significant body weight gain and adiposity.[1][2] These effects are thought to be mediated by the MCHR1 in key brain regions involved in appetite control, such as the hypothalamus.
Table 3: Expected In Vivo Effects of this compound Administration
| Parameter | Expected Outcome |
| Food Intake (Acute) | Increase |
| Food Intake (Chronic) | Sustained Increase |
| Body Weight (Chronic) | Increase |
| Adiposity (Chronic) | Increase |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
MCHR1 Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to MCHR1.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human MCHR1.
-
[125I]-[Phe13, Tyr19]-MCH (Radioligand).
-
This compound (unlabeled competitor).
-
Binding Buffer: 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
GF/C filter plates pre-soaked in 0.5% polyethylenimine.
-
Scintillation fluid.
Procedure:
-
Thaw MCHR1-expressing cell membranes on ice.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of varying concentrations of this compound.
-
Add 100 µL of the cell membrane suspension (typically 5-20 µg of protein per well).
-
Incubate for 90 minutes at room temperature with gentle agitation.[8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
MCHR1 Calcium Mobilization Assay
This protocol measures the functional potency of this compound by detecting changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing human MCHR1.
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Probenecid (to prevent dye leakage).
-
This compound.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Seed MCHR1-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.[10]
-
During incubation, prepare a dilution series of this compound in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves adding the this compound solutions to the cell wells and immediately measuring the fluorescence signal over a period of several minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound. Determine the EC50 value using a sigmoidal dose-response curve fit.
In Vivo Food Intake Study
This protocol outlines a method for assessing the orexigenic effects of this compound in rodents.
Procedure:
-
Acclimate male Wistar or Sprague-Dawley rats to individual housing and handling.
-
Surgically implant a cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) administration. Allow for a recovery period of at least one week.
-
On the day of the experiment, dissolve this compound in sterile saline.
-
Administer a single ICV injection of either vehicle (saline) or this compound at various doses.
-
Immediately after the injection, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
For chronic studies, implant an osmotic minipump connected to the ICV cannula for continuous infusion of this compound over several days. Monitor daily food intake and body weight.
-
Data Analysis: Compare the food intake and body weight changes between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Synthesis and Characterization of this compound
This compound is a peptide and is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[11][12]
General Synthesis Workflow:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Valine in this case) is attached to the resin.
-
Deprotection and Coupling Cycles: The Fmoc protecting group is removed from the N-terminus of the attached amino acid, and the next Fmoc-protected amino acid in the sequence is coupled. This cycle is repeated for each amino acid in the this compound sequence.
-
Cyclization: A disulfide bond is formed between the two cysteine residues to create the cyclic structure.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.[13][14]
Conclusion
This compound is a potent and selective MCHR1 agonist that serves as a critical tool for investigating the role of the MCH system in appetite regulation and energy homeostasis. Its high affinity and functional activity at MCHR1 allow for the precise probing of the downstream signaling pathways and in vivo physiological effects. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other MCHR1 ligands. A thorough understanding of the pharmacology of compounds like this compound is essential for the continued development of novel therapeutics targeting metabolic disorders.
References
- 1. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of MCH-mediated obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. agilent.com [agilent.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala17]-MCH: A Potent Modulator of Energy Balance – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a critical role in the regulation of energy homeostasis. It exerts its effects through the MCH receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. [Ala17]-MCH is a potent and selective synthetic analog of MCH, widely used in research to probe the physiological functions of the MCH system. This technical guide provides an in-depth overview of the effects of this compound on energy balance, with a focus on its impact on food intake, body weight, and energy expenditure. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the well-documented effects of MCH, which are mediated through the same receptor and are therefore expected to be comparable.
Effects on Energy Balance: Quantitative Data
Activation of the MCH system by agonists like MCH consistently leads to a positive energy balance, primarily through an increase in food intake and a potential decrease in energy expenditure. The following tables summarize quantitative data from key studies in rodent models, which, in the absence of specific this compound data, serve as a robust proxy.
Table 1: Effects of MCH Administration on Food Intake in Rodents
| Species | Administration Route | Agonist/Dose | Duration | Key Findings on Food Intake | Reference |
| Rat | Intracerebroventricular (ICV) | MCH | Acute | 2-3 fold increase in cumulative food intake over 2-4 hours. | [1] |
| Rat | Intracerebroventricular (ICV) | MCH-1 Receptor Agonist (Compound A) | 14 days (chronic) | +23% increase in cumulative food intake compared to vehicle. | [2] |
| Rat | Intracerebroventricular (ICV) | MCH | Acute | Both 2.5 µg and 5 µg doses significantly increased 4-hour food intake in male rats. | [3] |
| Mouse | Intracerebroventricular (ICV) | MCH | 14 days (chronic) | Significant increase in food intake. | [4] |
Table 2: Effects of MCH Administration on Body Weight in Rodents
| Species | Administration Route | Agonist/Dose | Duration | Key Findings on Body Weight | Reference |
| Rat | Intracerebroventricular (ICV) | MCH-1 Receptor Agonist (Compound A) | 14 days (chronic) | +38% increase in body weight gain compared to vehicle. | [2] |
| Rat | Intracerebroventricular (ICV) | MCH | 12 days (chronic) | Significant increase in body weight gain. | [5] |
| Mouse | Intracerebroventricular (ICV) | MCH | 14 days (chronic) | Significant increase in body weight. | [4] |
| Mouse (MCH -/-) | Genetic Ablation | N/A | 19 months | MCH knockout mice weighed 23.4% (male) and 30.8% (female) less than wild-type. | [6] |
Table 3: Effects of MCH Administration on Energy Expenditure in Rodents
| Species | Administration Route | Agonist/Dose | Duration | Key Findings on Energy Expenditure | Reference |
| Mouse | Intracerebroventricular (ICV) | MCH | 14 days (chronic) | Decrease in energy expenditure and body temperature. | [4] |
| Mouse (MCH -/-) | Genetic Ablation | N/A | N/A | Increased energy expenditure proposed to contribute to lean phenotype. | [1] |
Experimental Protocols
The following section details a standard methodology for investigating the effects of this compound on energy balance in a research setting.
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol is a standard method for delivering substances directly into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and syringe
-
This compound solution in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a surgical drill, create a small burr hole over the target lateral ventricle. Coordinates are determined based on a rat brain atlas (e.g., relative to bregma).
-
Cannula Implantation: Slowly lower a guide cannula into the lateral ventricle to a predetermined depth.
-
Fixation: Secure the cannula to the skull using dental cement.
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week before the experiment.
-
This compound Administration: On the day of the experiment, remove the dummy cannula and connect an injection cannula to a syringe pump. Infuse the this compound solution at a slow, controlled rate.
Mandatory Visualizations
Signaling Pathway of MCHR1 Activation
The binding of this compound to MCHR1 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi and Gαq proteins.
Caption: MCHR1 signaling cascade upon this compound binding.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow to evaluate the in vivo effects of this compound on energy balance.
Caption: Workflow for in vivo studies of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the MCH system in energy balance. The available evidence, primarily from studies using native MCH, strongly indicates that activation of MCHR1 by agonists like this compound promotes a state of positive energy balance characterized by increased food intake and body weight, and potentially reduced energy expenditure. For drug development professionals, the MCHR1 represents a compelling target for the development of therapeutics aimed at modulating appetite and body weight. Further research utilizing this compound specifically will be crucial to precisely quantify its dose-dependent effects on these key metabolic parameters.
References
- 1. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orexigenic effect of melanin-concentrating hormone (MCH) is influenced by sex and stage of the estrous cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic MCH infusion causes a decrease in energy expenditure and body temperature, and an increase in serum IGF-1 levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic administration of melanin-concentrating hormone enhances food intake and body weight in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCH-/- mice are resistant to aging-associated increases in body weight and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
[Ala17]-MCH: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Formulation Experts
This technical guide provides a comprehensive overview of the solubility and stability characteristics of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Understanding these physicochemical properties is critical for the successful formulation and development of this compound as a potential therapeutic agent. This document details available solubility data, outlines experimental protocols for solubility and stability assessment, and presents key signaling pathways associated with MCHR1 activation.
Quantitative Solubility and Storage Data
The solubility of this compound has been determined in various solvent systems, providing crucial information for both in vitro and in vivo studies. Proper storage is essential to maintain the integrity and activity of the peptide.
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations |
| Water | Soluble to 2 mg/mL[1] | - |
| DMSO | 25 mg/mL (11.00 mM) | Ultrasonic treatment may be required. Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent. |
| In Vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.10 mM) | Results in a clear solution. |
| In Vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.10 mM) | Results in a clear solution. |
| In Vivo Formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.10 mM) | Results in a clear solution. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, protected from moisture. |
| -20°C | 1 month | Sealed storage, protected from moisture.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating solubility and stability studies. The following sections provide protocols for assessing these key parameters for this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of lyophilized this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a low-bind microcentrifuge tube.
-
Equilibration: Incubate the suspension at a controlled temperature (e.g., 25°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Peptide: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes at the equilibration temperature to pellet the undissolved peptide.
-
Sample Collection: Carefully collect the supernatant, ensuring no particulate matter is transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with a standard curve prepared with known concentrations of the peptide.
Protocol for In Vitro Serum Stability Assay
This protocol describes a method to evaluate the stability of this compound in the presence of serum proteases.
Workflow for Serum Stability Assay
Caption: Workflow for assessing the in vitro serum stability of this compound.
Methodology:
-
Incubation: A stock solution of this compound is spiked into human serum to a final concentration (e.g., 100 µg/mL) and incubated at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Protein Precipitation: The enzymatic degradation is stopped at each time point by adding a cold quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate the serum proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is collected.
-
RP-HPLC Analysis: The amount of intact this compound in the supernatant is quantified by RP-HPLC. The percentage of the remaining peptide at each time point is calculated relative to the amount at time zero.
MCHR1 Signaling Pathways
This compound exerts its biological effects by binding to and activating MCHR1, a G protein-coupled receptor (GPCR). Activation of MCHR1 initiates multiple intracellular signaling cascades.
MCHR1 Signaling Cascade
Caption: Overview of the primary signaling pathways activated by MCHR1.
Upon binding of this compound, MCHR1 can couple to different G proteins, primarily Gαi/o and Gαq.
-
Gαi/o Pathway: Coupling to Gαi/o leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels ([Ca2+]i).
-
MAPK Pathway: MCHR1 activation also leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.
These signaling events ultimately modulate neuronal activity and gene expression, mediating the physiological effects of this compound.
Conclusion
This technical guide provides foundational data and methodologies for the preclinical development of this compound. The provided solubility data in various vehicles offers a starting point for formulation development. The detailed experimental protocols for solubility and serum stability will enable researchers to conduct further characterization and optimization studies. Furthermore, the elucidation of the MCHR1 signaling pathways provides a framework for understanding the mechanism of action and for the design of relevant pharmacodynamic assays. Further studies to establish a comprehensive pH-stability profile and to identify potential degradation products under forced conditions are recommended to ensure the development of a stable and effective therapeutic product.
References
[Ala17]-MCH (CAS 359784-84-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), identified by CAS number 359784-84-2, is a potent synthetic agonist of the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. As a modified analogue of the endogenous neuropeptide MCH, this compound serves as a critical tool in the investigation of the MCH system's role in regulating energy homeostasis, appetite, and other physiological processes. This document provides an in-depth technical overview of this compound, including its physicochemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental protocols for receptor binding and functional assays are provided to facilitate further research and drug development efforts targeting the MCH system.
Physicochemical Properties
This compound is a cyclic peptide whose fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 359784-84-2 |
| Molecular Formula | C₉₇H₁₅₅N₂₉O₂₆S₄ |
| Molecular Weight | 2271.71 g/mol |
| Amino Acid Sequence | Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val |
| Modifications | Disulfide bridge between Cys7 and Cys16 |
| Appearance | White lyophilized solid |
| Solubility | Soluble to 2 mg/mL in water |
| Storage | Store at -20°C |
Biological Activity
This compound is a potent agonist for both MCH receptor subtypes, MCHR1 and MCHR2, with a degree of selectivity for MCHR1. Its binding affinities and functional potencies have been characterized in various in vitro assay systems.
| Parameter | MCHR1 | MCHR2 | Reference |
| Ki (nM) | 0.16 | 34 | [1][2][3] |
| EC50 (nM) | 17 | 54 | [1][3] |
| Kd (nM) (Eu³⁺ chelate-labeled) | 0.37 | Little demonstrable binding | [2][4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating MCHR1 and MCHR2, which are G protein-coupled receptors (GPCRs). Upon activation, these receptors couple to distinct G protein families to initiate downstream intracellular signaling cascades.
-
MCHR1 Signaling: MCHR1 is known to couple to both Gq and Gi/o proteins.
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
-
MCHR2 Signaling: MCHR2 primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium levels.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from referenced literature.
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of test compounds for MCHR1 expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing human MCHR1
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Membrane preparation buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA
-
Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH
-
Unlabeled this compound (for standard curve) and test compounds
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293-MCHR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of various concentrations of unlabeled this compound or test compound.
-
Add 50 µL of the cell membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the ability of this compound to stimulate intracellular calcium release in cells expressing MCHR1 or MCHR2.
Materials:
-
HEK-293 or CHO cells stably expressing MCHR1 or MCHR2
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and other test compounds
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of this compound or test compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Functional Assay: cAMP Measurement
This protocol determines the effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP levels in cells expressing MCHR1.
Materials:
-
CHO or HEK-293 cells stably expressing MCHR1
-
Cell culture medium
-
Assay buffer
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound and other test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Plating and Stimulation:
-
Seed the cells into a 96-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound or test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a further 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for the inhibition of cAMP production.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of the MCH system in health and disease. Its well-characterized physicochemical properties and biological activities, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Further investigation into the signaling and physiological effects of this compound will continue to advance our understanding of MCH receptor function and may pave the way for novel therapeutic interventions for metabolic disorders and other conditions.
References
Methodological & Application
In Vitro Assay Protocols for [Ala17]-MCH, a Melanin-Concentrating Hormone Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to characterize the activity of [Ala17]-MCH, a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The included methodologies cover receptor binding, second messenger signaling, and downstream effector activation, providing a comprehensive framework for investigating MCHR1 pharmacology.
This compound is a synthetic analog of the native melanin-concentrating hormone (MCH) and serves as a valuable tool for studying the physiological roles of MCHR1, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. MCHR1 is implicated in the regulation of energy homeostasis, mood, and sleep, making it a significant target for the development of therapeutics for obesity and psychiatric disorders.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity at MCHR1 and MCHR2, compiled from various in vitro studies.
Table 1: this compound Binding Affinity
| Receptor | Parameter | Value (nM) | Notes |
| MCHR1 | Ki | 0.16 | [4][5][6] |
| MCHR1 | Kd | 0.37 | Using Eu3+ chelate-labeled this compound.[4][7][8] |
| MCHR2 | Ki | 34 | [4][5][6] |
Table 2: this compound Functional Potency
| Assay | Receptor | Parameter | Value (nM) |
| Calcium Mobilization | MCHR1 | EC50 | 17 |
| Functional Assay | MCHR2 | EC50 | 54 |
MCHR1 Signaling Pathway
Activation of MCHR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. MCHR1 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq.[9] This dual coupling leads to the modulation of several second messenger systems. Gαi/o activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Concurrently, Gαq activation stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These initial signaling events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinase (ERK).
Figure 1. MCHR1 Signaling Pathway activated by this compound.
Experimental Workflow Overview
The general workflow for characterizing this compound involves culturing cells stably expressing MCHR1, followed by specific in vitro assays to determine its binding and functional properties.
Figure 2. General experimental workflow for this compound in vitro characterization.
Experimental Protocols
Cell Culture
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human MCHR1 (HEK293-MCHR1).[10]
-
Chinese Hamster Ovary (CHO) cells stably expressing human MCHR1 (CHO-MCHR1).
Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for MCHR1 through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293-MCHR1 cell membranes.
-
Radioligand: [125I]-MCH or a similar high-affinity MCHR1 radioligand.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-MCHR1 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (e.g., 10-11 M to 10-5 M).
-
HEK293-MCHR1 membranes (5-10 µg of protein per well).
-
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled MCH (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Perform a non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following MCHR1 activation by this compound. The protocol is optimized for use with a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293-MCHR1 or CHO-MCHR1 cells.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6).[5][6]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Seed HEK293-MCHR1 or CHO-MCHR1 cells into the microplates at a density of 20,000-40,000 cells per well.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (FLIPR Calcium Assay Kit).
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature.[5][11]
-
-
Compound Plate Preparation:
-
Prepare a dilution series of this compound in assay buffer in a separate compound plate (typically at 4x the final desired concentration).
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
ERK Phosphorylation Assay (AlphaScreen SureFire)
This immunoassay quantifies the phosphorylation of ERK1/2 in response to MCHR1 activation by this compound. The AlphaScreen SureFire technology provides a sensitive, no-wash method.[12][13]
Materials:
-
HEK293-MCHR1 or CHO-MCHR1 cells.
-
Serum-free culture medium.
-
This compound.
-
96- or 384-well cell culture plates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Cell Plating and Serum Starvation:
-
Seed cells in microplates and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for 4-18 hours to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Prepare a dilution series of this compound in serum-free medium.
-
Add the this compound solutions to the cells and incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Remove the stimulation medium and add the Lysis Buffer provided in the AlphaScreen SureFire kit.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Prepare the Acceptor Bead mix and add it to the lysates. Incubate for 2 hours at room temperature.
-
Prepare the Donor Bead mix and add it to the wells under subdued light. Incubate for 2 hours at room temperature in the dark.
-
-
AlphaScreen Reading:
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of phosphorylated ERK.
-
Plot the signal against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 value for ERK phosphorylation.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Characterization of a neuronal cell line expressing native human melanin-concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for [Ala17]-MCH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain.[1] MCHR1 activation is implicated in the regulation of energy homeostasis, mood, and sleep. This compound serves as a valuable tool for studying the physiological roles of the MCH system and for the screening and characterization of MCHR1 antagonists.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate MCHR1 signaling.
Mechanism of Action
MCHR1 couples to both Gαi and Gαq proteins.[2] Agonist binding, such as with this compound, initiates downstream signaling cascades. The activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of Gαq stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for MCHR1 and MCHR2.
| Parameter | MCHR1 | MCHR2 | Reference |
| Ki | 0.16 nM | 34 nM | [3] |
| Kd | 0.37 nM | - | [3] |
Table 1: Binding Affinity of this compound
| Parameter | MCHR1 | MCHR2 | Reference |
| EC50 | 17 nM | 54 nM | [1] |
Table 2: Functional Potency of this compound
Signaling Pathway Diagram
Caption: MCHR1 signaling pathway activated by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound peptide
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Calculate the volume of DMSO required to achieve a 1 mM stock solution. The molecular weight of this compound is approximately 2271.71 g/mol .
-
Calculation Example: To prepare 1 mL of a 1 mM stock solution, weigh out 2.27 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Add the calculated volume of DMSO to the vial containing the peptide.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture
Recommended Cell Lines:
-
HEK293 cells stably expressing MCHR1 (HEK293-MCHR1): Ideal for robust and reproducible signaling assays.
-
IMR-32 human neuroblastoma cells: An example of a cell line endogenously expressing MCHR1, though signaling may be less robust than in recombinant systems.[4][5]
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells according to standard protocols when they reach 80-90% confluency.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MCHR1 activation.
Materials:
-
HEK293-MCHR1 cells
-
96-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed HEK293-MCHR1 cells into 96-well plates at a density of 40,000-60,000 cells/well and incubate for 24 hours.
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions, typically including the fluorescent dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
During incubation, prepare a dilution series of this compound in HBSS at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM).
-
After incubation, wash the cells twice with HBSS.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Inject 100 µL of the this compound dilutions into the wells and immediately begin recording the fluorescence signal for 2-5 minutes.
-
Analyze the data by calculating the change in fluorescence intensity over baseline.
cAMP Accumulation Assay
This assay measures the inhibition of cAMP production following MCHR1 activation.
Materials:
-
HEK293-MCHR1 cells
-
24- or 48-well plates
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed HEK293-MCHR1 cells into the appropriate plates and grow to 80-90% confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the cells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's protocol.
-
Generate a dose-response curve to determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP production.
ERK Phosphorylation Assay (Western Blot)
This assay detects the increase in phosphorylated ERK (p-ERK) as a downstream indicator of MCHR1 activation.
Materials:
-
HEK293-MCHR1 cells
-
6-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HEK293-MCHR1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for different time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.
References
- 1. This compound (CAS 359784-84-2): R&D Systems [rndsystems.com]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Characterization of a neuronal cell line expressing native human melanin-concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Administration of [Ala17]-MCH
Introduction Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in regulating energy homeostasis, feeding behavior, stress, and anxiety.[1][2] In rodents, MCH exerts its effects primarily through the MCH receptor 1 (MCHR1), a G-protein-coupled receptor (GPCR) widely expressed in the brain.[3] Activation of MCHR1 is known to stimulate food intake (orexigenic effect).[3]
[Ala17]-MCH is a synthetic analog of MCH. It functions as a potent MCH receptor agonist , displaying high selectivity for MCHR1 over MCHR2.[4][5] This makes it a valuable tool for researchers studying the physiological and behavioral effects mediated by the MCH system. These application notes provide a comprehensive guide for the in vivo administration of this compound to rodent models.
Data Presentation
Quantitative data for this compound and related MCH receptor modulators are summarized below. These values are essential for experimental design, including the preparation of appropriate concentrations and the selection of dose ranges.
Table 1: Biological Activity of this compound This table summarizes the receptor binding affinity (Ki) and functional potency (EC50) of this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | MCHR1 | 0.16 nM | [4][5][6] |
| MCHR2 | 34 nM | [4][5][6] | |
| Functional Potency (EC50) | MCHR1 | 17 nM | [4][5] |
| MCHR2 | 54 nM | [4][5] |
Table 2: Example In Vivo Administration Parameters for MCH Receptor Modulators This table provides examples of dosages and administration routes from studies using MCH agonists and antagonists in rodents. These can serve as a starting point for designing dose-response studies with this compound.
| Compound Type | Compound | Species | Route | Dose Range | Observed Effect | Reference |
| MCH Agonist | NEI-MCH | Rat | i.c.v. | 5 nmol/kg | Increased food intake | [7] |
| Peptide Antagonist | S38151 | Rat | i.c.v. | 0.5 - 50 nmol/kg | Blocked MCH-induced feeding | [7][8] |
| Peptide Antagonist | S38151 | Mouse (ob/ob) | i.p. | 10 - 30 mg/kg | Limited body weight gain | [7] |
| Small Molecule Antagonist | DABA-821 | Rat | p.o. | 10 mg/kg | Modest conditioned taste aversion | [9] |
| Small Molecule Antagonist | SNAP 94847 | Rat | i.p. | 20 mg/kg | Sensitization to dopamine (B1211576) agonists | [10] |
| Small Molecule Antagonist | AZD1979 | Mouse | p.o. | 30 mg/kg | High brain penetrability | [11] |
Signaling Pathways and Experimental Workflow
MCH Receptor 1 Signaling Pathway this compound, acting as an agonist, binds to the MCHR1, a GPCR that couples to inhibitory (Gi) and activating (Gq) G-proteins. This dual signaling cascade ultimately modulates neuronal excitability and cellular function.
References
- 1. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peripheral injections of melanin-concentrating hormone receptor 1 antagonist S38151 decrease food intake and body weight in rodent obesity models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of [Ala17]-MCH for Research Applications
Audience: Researchers, scientists, and drug development professionals.
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a potent synthetic agonist for the melanin-concentrating hormone (MCH) receptors, MCHR1 and MCHR2. It is a valuable tool for investigating the physiological roles of the MCH system, which is implicated in the regulation of energy homeostasis, appetite, and other neurological processes. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in cell-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 2271.71 g/mol | [1] |
| Solubility | Soluble up to 2 mg/mL in water | [1][2] |
| EC50 at MCHR1 | 17 nM | [1][3] |
| EC50 at MCHR2 | 54 nM | [1][3] |
| Ki at MCHR1 | 0.16 nM | [1][3] |
| Ki at MCHR2 | 34 nM | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the reconstitution of lyophilized this compound to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound powder
-
Sterile, distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide, which can affect its stability and weighing accuracy.
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of sterile, distilled water or PBS to the vial to achieve a stock concentration of 1-2 mg/mL.[4] For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent.
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial for 10-20 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure all the peptide has dissolved.
-
If the peptide does not fully dissolve, sonication in a bath sonicator for a few minutes can aid in solubilization.[5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
For short-term storage (up to one week), aliquots can be stored at 4°C.[3]
-
For longer-term storage (up to a few weeks), aliquots should be stored at -20°C.[6] Long-term storage of solutions is generally not recommended.[2]
-
Protocol 2: Calcium Mobilization Assay in MCHR1-Expressing Cells
This protocol provides a general framework for assessing the agonist activity of this compound by measuring intracellular calcium mobilization in cells endogenously or recombinantly expressing MCHR1.
Materials:
-
MCHR1-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black, clear-bottom cell culture plates
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required to prevent dye leakage)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the MCHR1-expressing cells into the 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the Fluo-4 AM in DMSO and then diluting it in the assay buffer. Probenecid may be included in the loading buffer.
-
Aspirate the cell culture medium from the wells.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Preparation of this compound Dilutions:
-
During the dye-loading incubation, prepare a serial dilution of this compound in the assay buffer in a separate plate (the "compound plate"). The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.
-
-
Calcium Flux Measurement:
-
After incubation, if required by the dye manufacturer, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (typically excitation at ~494 nm and emission at ~516 nm for Fluo-4) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to automatically inject the this compound dilutions from the compound plate into the corresponding wells of the cell plate.
-
Continue to record the fluorescence intensity to measure the increase in intracellular calcium triggered by MCHR1 activation.
-
-
Data Analysis:
-
The change in fluorescence is indicative of the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: MCH receptor 1 (MCHR1) signaling pathways.[7][8][9]
References
- 1. jpt.com [jpt.com]
- 2. biorbyt.com [biorbyt.com]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. genscript.com [genscript.com]
- 5. biocat.com [biocat.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
[Ala17]-MCH Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1 is the primary receptor in rodents and is implicated in the orexigenic (appetite-stimulating) effects of MCH. [Ala17]-MCH is a synthetic analog of MCH that exhibits high selectivity for MCHR1 over MCHR2, making it an invaluable tool for studying the specific functions of MCHR1. This document provides detailed protocols for conducting this compound receptor binding assays and related functional assays, along with data presentation and pathway visualizations to support research and drug development efforts.
Data Presentation
The binding affinity of this compound for MCH receptors is a critical parameter for its use as a selective ligand. The following table summarizes the quantitative data for this compound and related ligands.
| Ligand | Receptor | Assay Type | Affinity Value | Reference |
| This compound | MCHR1 | Ki | 0.16 nM | [1] |
| This compound | MCHR2 | Ki | 34 nM | [1] |
| Eu³⁺ chelate-labeled this compound | MCHR1 | Kd | 0.37 nM | [1] |
| This compound | MCH1 | EC₅₀ | 17 nM | |
| This compound | MCH2 | EC₅₀ | 54 nM |
MCHR1 Signaling Pathways
MCHR1 activation by agonists such as this compound initiates a cascade of intracellular signaling events. MCHR1 couples to multiple G proteins, primarily of the Gi and Gq subtypes. This dual coupling leads to diverse downstream effects, including the inhibition of adenylyl cyclase and the stimulation of phospholipase C.
References
Application Notes and Protocols for [Ala17]-MCH Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the melanin-concentrating hormone receptor 1 (MCHR1) using the selective agonist [Ala17]-MCH. This document includes detailed experimental protocols for characterizing the binding and functional activity of this compound and other MCHR1 ligands.
Introduction to this compound and MCHR1
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. MCHR1, the primary MCH receptor in rodents, couples to Gαi and Gαq proteins.[1][2] Activation of MCHR1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which mobilizes intracellular calcium (Ca2+) and activates the extracellular signal-regulated kinase (ERK) pathway.[1][3][4]
This compound is a synthetic analog of MCH and a potent, selective agonist for MCHR1.[5][6] Its selectivity for MCHR1 over MCHR2 makes it a valuable tool for elucidating the specific functions of MCHR1-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the binding and functional data for this compound and other relevant MCHR1 ligands.
Table 1: MCHR1 Ligand Binding Affinities
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference(s) |
| This compound | Human MCHR1 | 0.16 | [125I]-[Phe13, Tyr19]-MCH | HEK-293 | [7][8] |
| Human MCHR2 | 34 | [125I]-[Phe13, Tyr19]-MCH | HEK-293 | [7][8] | |
| MCH (human) | Human MCHR1 | - | [125I]-MCH | - | [2] |
| Human MCHR2 | - | [125I]-MCH | - | [2] | |
| SNAP-94847 | Human MCHR1 | 2.2 | [3H]-SNAP-7941 | - | [9] |
| GW-803430 | Human MCHR1 | - | - | - | [2] |
Table 2: MCHR1 Ligand Functional Potencies
| Compound | Assay | EC50/IC50 (nM) | Cell Line | Reference(s) |
| This compound | Agonist Activity (MCHR1) | 17 | - | [5][6] |
| Agonist Activity (MCHR2) | 54 | - | [5][6] | |
| MCH (human) | Calcium Mobilization (MCHR1) | 3.9 | CHO | [2] |
| Calcium Mobilization (MCHR2) | 0.1 | CHO | [2] | |
| SNAP-94847 | Antagonist Activity (MCHR1) | - | - | - |
| GW-803430 | Antagonist Activity (MCHR1) | ~13 | - | [10] |
Signaling Pathways and Experimental Workflows
MCHR1 Signaling Cascade
Experimental Workflow for MCHR1 Ligand Characterization
Experimental Protocols
MCHR1 Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of test compounds for MCHR1.
Materials:
-
HEK-293 cells stably expressing human MCHR1
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)[8]
-
Radioligand: [125I]-[Phe13, Tyr19]-MCH
-
Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM)
-
Test compounds (e.g., this compound, SNAP-94847)
-
96-well microplates
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293-MCHR1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (final concentration ~0.1 nM), and either test compound (at various concentrations), vehicle, or non-specific binding control.[8]
-
Add the cell membrane preparation (5-10 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.[11]
-
-
Filtration:
-
Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% Triton X-100).[8]
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MCHR1 cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in MCHR1-expressing cells.
Materials:
-
CHO-K1 or HEK-293 cells expressing human MCHR1
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound and other test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™-based)
-
384-well white microplates
Procedure:
-
Cell Plating:
-
Seed MCHR1-expressing cells into a 384-well plate and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
-
Assay Protocol:
-
Remove the culture medium and add the test compounds to the cells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response model to determine the EC50 value.
-
MCHR1 Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration upon MCHR1 activation by this compound.
Materials:
-
HEK-293 or CHO-K1 cells expressing human MCHR1
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound and other test compounds
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed MCHR1-expressing cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to the cells.
-
Incubate for 1 hour at 37°C.[12]
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound or other test compounds at various concentrations.
-
Continuously measure the fluorescence intensity for a set period (e.g., 2-5 minutes) to capture the calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
MCHR1 ERK Phosphorylation Assay (Western Blot)
This protocol detects the phosphorylation of ERK1/2 in response to MCHR1 activation by this compound.
Materials:
-
HEK-293 or other suitable cells expressing MCHR1
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Stimulation:
-
Culture MCHR1-expressing cells to near confluency.
-
Serum-starve the cells for 4-12 hours.[13]
-
Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the phospho-ERK/total ERK ratio against the agonist concentration to determine the EC50.
-
References
- 1. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. CALCIUM STAINING PROTOCOL [protocols.io]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
[Ala17]-MCH for Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) is a potent synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). MCH and its receptors, primarily the MCH receptor 1 (MCHR1) in rodents, are predominantly expressed in the brain and play a crucial role in regulating various physiological and behavioral processes. This compound serves as a valuable pharmacological tool for investigating the complexities of the MCH system in neuroscience research. Its selectivity for MCHR1 over MCHR2 makes it particularly useful for dissecting the specific functions mediated by this receptor subtype.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of neuroscience research, including the study of feeding behavior, anxiety, and neuronal signaling.
Physicochemical Properties and Receptor Affinity
This compound is a peptide-based agonist for the MCH receptors. Its binding affinities and functional potencies are summarized in the table below.
| Parameter | MCHR1 | MCHR2 | Reference |
| Ki (nM) | 0.16 | 34 | [2] |
| EC50 (nM) | 17 | 54 | [2] |
Signaling Pathways of this compound via MCHR1
Activation of MCHR1 by this compound initiates a cascade of intracellular signaling events. MCHR1 is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gi/o and Gq. This dual coupling allows for the modulation of multiple downstream pathways.
-
Via Gi/o protein coupling: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with neuronal inhibition.
-
Via Gq protein coupling: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC). The Gq pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade.[3]
The following diagram illustrates the primary signaling pathways activated by this compound through MCHR1.
Caption: MCHR1 Signaling Pathways Activated by this compound.
Applications in Neuroscience Research
Regulation of Feeding Behavior and Energy Homeostasis
The MCH system is a well-established regulator of food intake and energy balance. This compound, as a potent MCHR1 agonist, can be used to investigate the central mechanisms controlling these processes.
Quantitative Data from In Vivo Feeding Studies:
| Species | Administration Route | Dose of this compound | Observation | Reference |
| Rat | Intracerebroventricular (ICV) | 5 µg | 197 +/- 9% increase in 2-hour food intake | [4] |
| Rat | Intracerebroventricular (ICV) | 1.5 µg | 325 +/- 7% increase in 2-hour food intake | [4] |
| Rat | Intracerebroventricular (ICV) | 15 µg | 462 +/- 30% increase in 2-hour food intake | [4] |
| Rat | Chronic ICV Infusion | Not Specified | Increased cumulative food intake and body weight gain | [5] |
| Mouse | Chronic ICV Infusion | Not Specified | Increased food intake and body weight gain | [5] |
Experimental Protocol: Intracerebroventricular (ICV) Injection and Feeding Behavior Assay in Mice
This protocol describes the procedure for administering this compound directly into the lateral ventricles of mice to assess its effects on food intake.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringes
-
Cannula and guide cannula
-
Dental cement
-
Metabolic cages for monitoring food intake
-
Standard laboratory mouse chow and water
Procedure:
-
Animal Preparation and Cannula Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at a lateral ventricle. Typical coordinates for the lateral ventricle in mice are (from Bregma): AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
This compound Solution Preparation:
-
Dissolve this compound in sterile saline or aCSF to the desired concentration. A typical dose range for acute feeding studies is 1-5 µg per mouse. The final injection volume should be small, typically 1-2 µL, to avoid excessive intracranial pressure.
-
-
ICV Injection:
-
Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Insert the injection cannula (connected to the microsyringe) into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infuse the this compound solution slowly over 1-2 minutes using a microsyringe pump.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
-
Feeding Behavior Monitoring:
-
Immediately after the injection, place the mouse in a metabolic cage with pre-weighed food and free access to water.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
A control group of mice should be injected with the vehicle (saline or aCSF) alone.
-
Experimental Workflow:
Caption: Workflow for ICV injection and feeding behavior analysis.
Modulation of Anxiety and Emotional Behavior
The MCH system has been implicated in the regulation of mood and anxiety. This compound can be used to explore the role of MCHR1 activation in anxiety-like behaviors in rodent models.
Quantitative Data from Anxiety Models:
Studies have shown that MCH can induce anxiogenic-like effects. For instance, direct microinjection of MCH into the basolateral amygdala (BLA) has been shown to increase anxiety-like behaviors in mice, an effect that can be reversed by an MCHR1 antagonist.
Experimental Protocol: Elevated Plus Maze (EPM) Test in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. This protocol outlines the use of this compound prior to the EPM test.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
This compound
-
Vehicle (saline or aCSF)
-
Video tracking software for automated scoring
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle via ICV injection (as described in the feeding protocol) or intraperitoneal (IP) injection. The timing of administration before the test will depend on the route (e.g., 15-30 minutes before for ICV, 30-60 minutes for IP). Dose-response studies are recommended to determine the optimal dose.
-
-
Elevated Plus Maze Test:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period, typically 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms.
-
Logical Relationship in Anxiety Testing:
Investigation of Neuronal Activity and Synaptic Transmission
This compound can be used in in vitro preparations, such as brain slices or cultured neurons, to study the direct effects of MCHR1 activation on neuronal excitability and synaptic function.
Quantitative Data on Neuronal Activity:
| Preparation | This compound Effect | Observation | Reference |
| Dorsolateral Septum (dLS) Neurons | Exogenous Application | Enhanced spontaneous Excitatory Postsynaptic Currents (sEPSCs) | [1] |
| Cultured Lateral Hypothalamic (LH) Neurons | 1 µM MCH | Depression of action potentials and hyperpolarization of membrane potential | [6] |
Experimental Protocol: In Vitro Calcium Imaging in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound application using a fluorescent calcium indicator.
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line expressing MCHR1
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound
-
Fluorescence microscope equipped with an appropriate filter set and a camera for time-lapse imaging
Procedure:
-
Cell Culture:
-
Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. For Fluo-4 AM, a typical final concentration is 1-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Apply this compound to the imaging buffer at the desired final concentration (e.g., 10 nM - 1 µM).
-
Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
As a positive control, a substance known to increase intracellular calcium (e.g., a high concentration of KCl or a calcium ionophore like ionomycin) can be added at the end of the experiment.
-
Experimental Workflow for Calcium Imaging:
Caption: Workflow for in vitro calcium imaging with this compound.
Conclusion
This compound is a powerful and selective agonist for investigating the role of the MCH system in a wide array of neuroscience research areas. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the functions of MCHR1 in health and disease. As with any experimental work, appropriate controls and dose-response studies are essential for robust and reproducible results.
References
- 1. Hypothalamic melanin-concentrating hormone regulates hippocampus-dorsolateral septum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Hypothalamic MCH Neurons: From Feeding to Cognitive Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanin-concentrating hormone acutely stimulates feeding, but chronic administration has no effect on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent intracerebroventricular AAV injections [protocols.io]
Applications of [Ala17]-MCH in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala17]-Melanin-concentrating hormone ([Ala17]-MCH) is a potent synthetic analog of the endogenous neuropeptide Melanin-concentrating hormone (MCH). MCH is primarily expressed in the lateral hypothalamus and plays a crucial role in regulating energy homeostasis, making its receptors, MCHR1 and MCHR2, attractive targets for the development of therapeutics for metabolic disorders such as obesity. This compound serves as a powerful research tool to investigate the physiological functions of the MCH system and to screen for novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies.
Application Notes
This compound is a high-affinity agonist for both MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2), with some selectivity towards MCHR1.[1][2] Its primary application in metabolic research is to mimic the effects of endogenous MCH, thereby elucidating the downstream consequences of MCH receptor activation.
Key Applications Include:
-
In vitro pharmacology: Characterizing the binding and functional activity of novel MCHR antagonists.
-
In vivo metabolic studies: Investigating the central effects of MCH receptor activation on food intake, body weight, energy expenditure, and glucose homeostasis in rodent models.
-
Signal transduction pathway analysis: Elucidating the intracellular signaling cascades initiated by MCHR1 and MCHR2 activation.
Data Presentation
The following tables summarize the key quantitative data for this compound and the general effects of MCH receptor agonism.
Table 1: In Vitro Activity of this compound
| Parameter | MCH1 Receptor | MCH2 Receptor | Reference |
| EC50 | 17 nM | 54 nM | [1][2] |
| Ki | 0.16 nM | 34 nM | [1][2] |
| Kd | 0.37 nM (for Eu3+ chelate-labeled this compound) | - | [3][4] |
Table 2: In Vivo Effects of Central MCH Receptor Agonist Administration in Rodents
| Parameter | Effect | Magnitude of Change | Species/Model | Reference |
| Food Intake | Increase | +23% (chronic infusion) | Rat | |
| Body Weight Gain | Increase | +38% (chronic infusion) | Rat | |
| Plasma Insulin | Increase | Significantly elevated | Rat | |
| Plasma Leptin | Increase | Significantly elevated | Rat | |
| Adiposity | Increase | Enhanced | Rat |
Signaling Pathways
Activation of MCH receptors initiates multiple intracellular signaling cascades. MCHR1 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium. MCHR2 predominantly signals through Gq/11.
Caption: MCH Receptor Signaling Pathways.
Experimental Protocols
In Vitro MCH Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the agonist activity of this compound by measuring intracellular calcium mobilization in cells expressing MCHR1 or MCHR2.
Materials:
-
HEK293 or CHO cells stably or transiently expressing MCHR1 or MCHR2
-
This compound (lyophilized powder)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the MCHR-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in Assay Buffer to create a range of concentrations for the dose-response curve.
-
Calcium Measurement: Place the assay plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Compound Injection: Program the plate reader to inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: In Vitro Calcium Mobilization Assay Workflow.
In Vivo Intracerebroventricular (ICV) Injection in Rodents
This protocol provides a general guideline for the acute or chronic administration of this compound directly into the brain of a rodent to study its central effects on metabolism.
Materials:
-
Rodents (rats or mice)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Internal injector cannula connected to a microinjection pump
-
Surgical drill
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Surgical tools
Procedure:
-
Cannula Implantation (Survival Surgery):
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target lateral ventricle.
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before the injection.
-
-
This compound Preparation:
-
Dissolve lyophilized this compound in sterile aCSF or saline to the desired concentration.
-
For chronic infusion, load the solution into an osmotic minipump.
-
-
ICV Injection (Acute):
-
Gently restrain the conscious animal.
-
Remove the dummy cannula and insert the internal injector cannula into the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After the infusion, leave the injector in place for a minute to prevent backflow, then replace the dummy cannula.
-
-
Chronic Infusion:
-
Anesthetize the cannulated animal.
-
Connect the osmotic minipump, filled with the this compound solution, to the guide cannula via tubing.
-
Implant the minipump subcutaneously on the back of the animal.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor for changes in food and water intake, body weight, and other relevant metabolic parameters.
-
Caption: In Vivo Intracerebroventricular (ICV) Administration Workflow.
References
Application Notes and Protocols for Central Administration of [Ala¹⁷]-MCH in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes. The MCH system, particularly through its interaction with the MCH receptor 1 (MCHR1) in rodents, has emerged as a significant target for the development of therapeutics for obesity and metabolic disorders. [Ala¹⁷]-MCH is a synthetic analog of MCH that acts as a selective MCHR1 ligand.[1] This document provides detailed application notes and protocols for the central administration of [Ala¹⁷]-MCH in rodents to investigate its effects on food intake, body weight, and energy metabolism.
Data Presentation
The following table summarizes the quantitative effects of central administration of MCH receptor agonists, including MCH and its analogs, on key metabolic parameters in rodents.
| Parameter | Species/Strain | Agonist (Dose) | Administration Route | Duration | Observed Effect | Reference |
| Food Intake | Sprague-Dawley Rat | MCH (8 µ g/day ) | ICV Infusion | 12 days | Significant increase in daily food intake. | [2] |
| Food Intake | Wistar Rat | MCH (8 µ g/day ) | ICV Infusion | 12 days | Significant increase in daily food intake. | [2] |
| Food Intake | Rat | MCH-1 Receptor Agonist (Compound A) (30 µ g/day ) | ICV Infusion | 14 days | +23% increase in feeding.[3] | [3] |
| Body Weight | C57BL/6J Mouse | MCH (10 µ g/day ) | ICV Infusion | 14 days | Slight but significant increase on regular diet; more pronounced increase on a moderately high-fat diet. | |
| Body Weight | Sprague-Dawley Rat | MCH (8 µ g/day ) | ICV Infusion | 12 days | Significant increase in body weight gain. | [2] |
| Body Weight | Wistar Rat | MCH (8 µ g/day ) | ICV Infusion | 12 days | Significant increase in body weight gain. | [2] |
| Body Weight | Rat | MCH-1 Receptor Agonist (Compound A) (30 µ g/day ) | ICV Infusion | 14 days | +38% increase in body weight gain.[3] | [3] |
| Energy Expenditure | Mouse | MTII (melanocortin agonist) | IT Injection | 28 hours | Increase in energy expenditure at 8h, 24h, and 28h post-injection.[4] | [4] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for the subsequent central administration of [Ala¹⁷]-MCH.
Materials:
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Anchor screws
-
Dental cement
-
Antiseptic solution and sterile saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Drilling: Using the stereotaxic coordinates relative to bregma, drill a hole for the cannula.
-
Rat: AP: -0.8 mm, L: ±1.5 mm
-
Mouse: AP: -0.5 mm, L: ±1.0 mm
-
-
Anchor Screw Placement: Drill additional small holes for the anchor screws, avoiding major blood vessels. Insert the screws.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth.
-
Rat: V: -3.5 to -4.0 mm from the skull surface
-
Mouse: V: -2.0 to -2.5 mm from the skull surface
-
-
Fixation: Apply dental cement around the cannula and anchor screws to secure the implant.
-
Closure and Recovery: Suture the scalp incision and insert a dummy cannula into the guide cannula to maintain patency. Administer analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health post-surgery.
Protocol 2: Preparation of [Ala¹⁷]-MCH Solution
This protocol details the preparation of [Ala¹⁷]-MCH solution for ICV injection.
Materials:
-
[Ala¹⁷]-MCH peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9%)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of [Ala¹⁷]-MCH in DMSO (e.g., 25.0 mg/mL).[1]
-
Working Solution Preparation (Example for 1 mL):
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions before each experiment.
Protocol 3: Central Administration of [Ala¹⁷]-MCH
This protocol describes the procedure for injecting the prepared [Ala¹⁷]-MCH solution into the lateral ventricle of a conscious rodent via the implanted cannula.
Materials:
-
Cannulated rodent
-
[Ala¹⁷]-MCH working solution
-
Injection cannula (should extend slightly beyond the guide cannula)
-
Microinjection pump and tubing
-
Syringe
Procedure:
-
Animal Handling: Gently handle and habituate the animal to the injection procedure to minimize stress.
-
Cannula Preparation: Remove the dummy cannula from the guide cannula.
-
Injection Cannula Insertion: Carefully insert the injection cannula into the guide cannula.
-
Infusion: Connect the injection cannula to the microinjection pump and infuse the [Ala¹⁷]-MCH solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min). Typical injection volumes are 1-5 µL for rats and 0.5-2 µL for mice.
-
Post-Infusion: Leave the injection cannula in place for a minute after the infusion is complete to prevent backflow.
-
Dummy Cannula Replacement: Gently remove the injection cannula and re-insert the dummy cannula.
-
Monitoring: Return the animal to its home cage and begin monitoring for behavioral and physiological changes.
Protocol 4: Measurement of Food Intake and Body Weight
This protocol outlines the procedure for monitoring changes in food intake and body weight following the central administration of [Ala¹⁷]-MCH.
Materials:
-
Treated rodent in its home cage
-
Pre-weighed food pellets
-
Electronic balance
-
Metabolic cages (optional, for detailed analysis)
Procedure:
-
Baseline Measurement: Measure and record the animal's body weight and the weight of the food hopper before the ICV injection.
-
Post-Injection Monitoring:
-
Food Intake: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-injection), remove the food hopper and weigh it. The difference between the initial and final weight, accounting for any spillage, represents the food intake for that period.
-
Body Weight: Weigh the animal at the same time each day to monitor changes in body weight over the course of the study.[5]
-
-
Data Analysis: Calculate the cumulative food intake and the change in body weight relative to the baseline and control (vehicle-injected) animals.
Protocol 5: Assessment of Energy Expenditure
This protocol provides a general guideline for measuring energy expenditure using indirect calorimetry.
Materials:
-
Treated rodent
-
Indirect calorimetry system (metabolic cages) equipped with O₂ and CO₂ sensors
Procedure:
-
Acclimation: Acclimate the animal to the metabolic cage for a sufficient period (e.g., 24-48 hours) before the experiment begins.
-
ICV Injection: Perform the ICV injection of [Ala¹⁷]-MCH or vehicle as described in Protocol 3.
-
Data Collection: Place the animal back into the metabolic cage immediately after injection. The system will continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.[4]
-
Data Analysis: Analyze the collected data to determine the effect of [Ala¹⁷]-MCH on energy expenditure over time compared to the control group.
Mandatory Visualizations
MCHR1 Signaling Pathway
The following diagram illustrates the primary signaling cascades activated upon the binding of MCH or its analogs to the MCH receptor 1 (MCHR1).
Caption: MCHR1 signaling pathway in rodents.
Experimental Workflow
The following diagram outlines the logical flow of experiments for studying the effects of central [Ala¹⁷]-MCH administration in rodents.
Caption: Experimental workflow for central [Ala¹⁷]-MCH studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chronic MCH-1 receptor modulation alters appetite, body weight and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Europium-Labeled [Ala17]-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). [Ala17]-MCH is a potent and selective agonist for MCHR1. When labeled with europium, a lanthanide metal with unique fluorescent properties, this compound becomes a powerful tool for studying MCHR1 pharmacology and signaling. This europium-labeled ligand is particularly well-suited for high-throughput screening (HTS) and various binding and functional assays due to its application in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
These application notes provide detailed protocols for the use of europium-labeled this compound in key experimental assays, along with a summary of its binding and functional characteristics.
Data Presentation
The following tables summarize the quantitative data for both unlabeled and europium-labeled this compound, providing key metrics for its interaction with MCH receptors.
Table 1: Binding Affinity of this compound and its Europium-Labeled Analog
| Ligand | Receptor | Binding Parameter | Value (nM) | Reference |
| This compound | MCHR1 | Ki | 0.16 | [1][2] |
| This compound | MCHR2 | Ki | 34 | [1][2] |
| Europium-labeled this compound | MCHR1 | Kd | 0.37 | [2][3] |
| Europium-labeled this compound | MCHR2 | Binding Affinity | Little to no demonstrable binding | [2][3] |
Table 2: Functional Activity of this compound
| Ligand | Receptor | Functional Parameter | Value (nM) | Reference |
| This compound | MCHR1 | EC50 | 17 | [1] |
| This compound | MCHR2 | EC50 | 54 | [1] |
MCHR1 Signaling Pathways
Activation of MCHR1 by an agonist like this compound initiates a cascade of intracellular signaling events. MCHR1 is known to couple to both Gi and Gq G proteins. This dual coupling leads to the modulation of multiple downstream pathways, including the inhibition of adenylyl cyclase and the mobilization of intracellular calcium.
References
Application Notes and Protocols: Dose-Response Curve for [Ala¹⁷]-MCH
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala¹⁷]-MCH is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It acts as a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1] MCHR1 is implicated in the regulation of various physiological processes, including energy homeostasis, appetite, and mood. Understanding the dose-response relationship of [Ala¹⁷]-MCH is crucial for its use in research and as a potential therapeutic agent. These application notes provide a summary of its binding and functional characteristics, along with detailed protocols for determining its dose-response curve through common functional assays.
Data Presentation
The following tables summarize the key quantitative data for [Ala¹⁷]-MCH, facilitating a clear comparison of its activity at the two known MCH receptor subtypes.
Table 1: Receptor Binding Affinity of [Ala¹⁷]-MCH
| Ligand | Receptor | Kᵢ (nM) | Kₑ (nM) |
| [Ala¹⁷]-MCH | MCHR1 | 0.16 | 0.37 |
| [Ala¹⁷]-MCH | MCHR2 | 34 | - |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. Kₑ: Dissociation constant, another measure of binding affinity. Data sourced from MedchemExpress.[1]
Table 2: Functional Potency of [Ala¹⁷]-MCH
| Ligand | Receptor | Functional Assay | EC₅₀ (nM) |
| [Ala¹⁷]-MCH | MCHR1 | Calcium Mobilization / cAMP Inhibition | ~14.4 - 17 |
| [Ala¹⁷]-MCH | MCHR2 | Calcium Mobilization / cAMP Inhibition | 54 |
EC₅₀: Half-maximal effective concentration, the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Data compiled from multiple sources.[2]
Signaling Pathway and Experimental Workflow
Activation of MCHR1 by [Ala¹⁷]-MCH initiates a downstream signaling cascade through the coupling of Gᵢ and Gᵩ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which in turn leads to an increase in intracellular calcium (Ca²⁺) mobilization. These changes in second messenger concentrations are measurable and form the basis of functional assays to determine the dose-response curve of [Ala¹⁷]-MCH.
MCHR1 Signaling Pathway
The general workflow for determining the dose-response curve of [Ala¹⁷]-MCH involves treating cells expressing MCHR1 with serially diluted concentrations of the compound and measuring the resulting biological response.
Experimental Workflow
Experimental Protocols
The following are detailed protocols for two key functional assays used to determine the dose-response curve of [Ala¹⁷]-MCH.
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of [Ala¹⁷]-MCH to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MCHR1
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
[Ala¹⁷]-MCH
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
White, opaque 96-well microplates
Procedure:
-
Cell Culture and Plating:
-
Culture MCHR1-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of [Ala¹⁷]-MCH in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of [Ala¹⁷]-MCH in assay buffer to create a range of concentrations (e.g., from 1 pM to 1 µM).
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically 1-10 µM).
-
-
Assay Performance:
-
Carefully remove the culture medium from the wells.
-
Add the [Ala¹⁷]-MCH dilutions to the respective wells.
-
Add the forskolin solution to all wells except for the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the [Ala¹⁷]-MCH concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (equivalent to EC₅₀ for inhibition).
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of MCHR1 by [Ala¹⁷]-MCH.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human MCHR1
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
[Ala¹⁷]-MCH
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as for the cAMP assay, but use black, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of [Ala¹⁷]-MCH in assay buffer at a 2x or 5x final concentration.
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the [Ala¹⁷]-MCH dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the change in fluorescence against the logarithm of the [Ala¹⁷]-MCH concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Conclusion
[Ala¹⁷]-MCH is a valuable research tool for investigating the function of the MCHR1. The provided data and protocols offer a comprehensive guide for researchers to accurately characterize its dose-response relationship. Careful execution of these assays will yield reliable and reproducible data, contributing to a better understanding of the MCH system and its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: [Ala17]-MCH Experiments
Welcome to the technical support center for [Ala17]-MCH experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the MCHR1 agonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
General Handling and Storage
Question: My this compound peptide has been stored at -20°C, but I am seeing variable results. What could be the issue?
Answer: Proper storage and handling are critical for maintaining the stability and activity of this compound. While -20°C is the recommended storage temperature, several factors can contribute to variability:
-
Moisture: Peptides are hygroscopic. Ensure the vial is brought to room temperature before opening to prevent condensation, which can degrade the peptide.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the peptide. It is recommended to aliquot the peptide into single-use volumes upon reconstitution.
-
Solubility: this compound is soluble in water up to 2 mg/ml.[1] For cell-based assays, ensure complete solubilization and use a buffer compatible with your experimental system. Sonication may be recommended for dissolution.[2]
Question: I am unsure about the stability of my reconstituted this compound solution. How long can I store it?
Answer: For reconstituted peptide solutions, it is best practice to use them fresh. If storage is necessary, store at -80°C for up to one year.[2] Avoid long-term storage in solution at -20°C.
Receptor Binding Assays
Question: I am performing a radioligand binding assay with this compound and observing high non-specific binding. What are the possible causes and solutions?
Answer: High non-specific binding can obscure your specific signal. Here are some common causes and troubleshooting steps:
| Potential Cause | Solution |
| Radioligand Issues | Use a lower concentration of the radioligand, ideally at or below the Kd value. Ensure the radiochemical purity is high (>90%).[3] |
| Excessive Membrane Protein | Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific receptor expression levels.[3] |
| Inadequate Washing | Increase the volume and number of wash steps with ice-cold wash buffer to remove unbound radioligand.[3] |
| Filter Binding | Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific binding of the radioligand to the filter itself. |
Question: I am not observing any specific binding in my assay. What should I check?
Answer: A lack of specific binding can be due to several factors:
| Potential Cause | Solution |
| Low Receptor Expression | Confirm the expression of MCHR1 in your cell line or tissue preparation using a validated method like Western blot or qPCR. |
| Inactive Peptide | Verify the activity of your this compound stock. If possible, test it in a functional assay with a known positive control. |
| Incorrect Assay Conditions | Ensure the assay buffer composition (pH, ions) is optimal for MCHR1 binding. The binding assay buffer typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl2, and 1 mM CaCl2.[4] |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. Incubation times may need to be optimized. |
Cell-Based Functional Assays (cAMP and Calcium Flux)
Question: I am not seeing an inhibition of forskolin-stimulated cAMP production after applying this compound in my MCHR1-expressing cells. What could be wrong?
Answer: this compound acts as an agonist at the Gi-coupled MCHR1, which should inhibit adenylyl cyclase and reduce cAMP levels.[5][6][7] If you are not observing this effect, consider the following:
| Potential Cause | Solution |
| Low Receptor-G protein Coupling | Ensure your cells have robust MCHR1 expression and functional Gi protein coupling. Overexpression of the receptor may be necessary in some cell lines. |
| Forskolin (B1673556) Concentration | The concentration of forskolin used to stimulate cAMP production is critical. A full dose-response curve for forskolin should be performed to determine the optimal concentration that gives a robust signal without being maximal, allowing for the detection of inhibition. |
| Cell Density | The number of cells per well can impact the assay window. Titrate the cell number to find the optimal density for your assay.[8] |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, masking the inhibitory effect. Include a PDE inhibitor, such as IBMX, in your assay buffer.[9] |
Question: My calcium flux assay is not showing a response to this compound. How can I troubleshoot this?
Answer: MCHR1 can also couple to Gq proteins, leading to an increase in intracellular calcium.[5][6][7] A lack of response could be due to:
| Potential Cause | Solution |
| Weak Gq Coupling | The extent of Gq coupling can be cell-type dependent. Some cell lines may require co-expression of a promiscuous G protein like Gα15 or Gα16 to enhance the calcium signal.[10] |
| Dye Loading Issues | Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Check for cell viability after dye loading. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye is functional and the cells can respond.[10] |
| Receptor Desensitization | Prolonged exposure to serum or other factors in the media before the assay can lead to receptor desensitization. Serum-starve the cells for several hours before the experiment.[10] |
In-Vivo and Electrophysiology Experiments
Question: I am not observing the expected behavioral or physiological effects after in-vivo administration of this compound. What should I consider?
Answer: In-vivo experiments are complex, and a lack of effect can arise from multiple factors:
| Potential Cause | Solution |
| Peptide Stability and Delivery | Peptides can be rapidly degraded in vivo. Consider the route of administration and the formulation. For central effects, intracerebroventricular (ICV) injection is often used. Ensure the peptide is properly dissolved and the injection is accurate. |
| Dose and Timing | The dose of this compound may be insufficient to elicit a response. Perform a dose-response study. The timing of the behavioral or physiological measurement relative to the injection is also critical. |
| Animal Model | Ensure the animal model expresses MCHR1 in the target tissue and that the receptor is functional. |
| Experimental Controls | Include appropriate vehicle controls and positive controls (if available) to validate the experimental setup. |
Question: In my electrophysiology recordings, the application of this compound is not producing a consistent effect on neuronal activity. Why might this be?
Answer: Electrophysiological responses to MCH can be complex, involving both direct and indirect effects. This compound can modulate both excitatory and inhibitory synaptic transmission.
| Potential Cause | Solution |
| Concentration at the Target | Ensure the peptide is reaching the recorded neuron at the intended concentration. The method of application (bath application vs. local perfusion) can influence the effective concentration. |
| Receptor Expression on Recorded Neuron | Verify that the neurons you are recording from express MCHR1. This can be done using techniques like single-cell RT-PCR or immunohistochemistry following recording. |
| Run-down of Effect | Some GPCR-mediated effects can "run-down" over the course of a long recording, especially in whole-cell patch-clamp configuration where intracellular components are dialyzed. Consider using the perforated patch technique to preserve the intracellular environment.[11] |
| Network Effects | The observed effect may be an indirect consequence of this compound acting on other neurons in the network. Pharmacological blockers of other neurotransmitter systems can help to isolate the direct effects on the recorded neuron. |
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Receptor | Value | Species | Reference |
| Ki | MCHR1 | 0.16 nM | Human | [1][2][9][12][13] |
| MCHR2 | 34 nM | Human | [1][2][9][12][13] | |
| EC50 | MCHR1 | 17 nM | Human | [1][2][9] |
| MCHR2 | 54 nM | Human | [1][2][9] | |
| Kd | MCHR1 | 0.37 nM | Human | [6][12][13] |
| MCHR2 | No demonstrable binding | Human | [6][12][13] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for MCHR1 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human MCHR1.
-
Radioligand: [125I]-MCH or a suitable alternative.
-
This compound (for standard curve).
-
Test compounds.
-
Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled this compound (for standard curve) and test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a concentration close to its Kd), and 50 µL of either unlabeled ligand, test compound, or buffer (for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled MCH (e.g., 1 µM).
-
Add 50 µL of the MCHR1-containing membrane preparation (typically 10-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
cAMP Inhibition Assay
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in MCHR1-expressing cells.
Materials:
-
MCHR1-expressing cells (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the MCHR1-expressing cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a pre-determined, sub-maximal concentration of forsklin to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for cAMP inhibition.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perforated Whole-Cell Recordings in Automated Patch Clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing [Ala17]-MCH Assays
Welcome to the technical support center for [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent synthetic analog of the native melanin-concentrating hormone (MCH). It functions as an agonist for MCH receptors, with a notable selectivity for MCH Receptor 1 (MCHR1) over MCH Receptor 2 (MCHR2).[1] This selectivity makes it a valuable tool for studying the physiological roles of MCHR1.
Q2: What are the key signaling pathways activated by this compound?
This compound activates downstream signaling pathways upon binding to its receptors. The primary pathways include:
-
Gq-protein coupled pathway: Activation of MCHR1 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
-
Gi-protein coupled pathway: MCHR1 activation also inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Q3: What are the typical concentrations of this compound to use in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay. However, based on its known potency, a good starting point for generating a dose-response curve is to use a concentration range that brackets the EC50 values. For MCHR1-mediated responses, this is typically in the low nanomolar range.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water up to 2 mg/mL. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] One source suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it should be used within one month.[1] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental design.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor | Value (nM) | Reference |
| Ki (Inhibition Constant) | MCHR1 | 0.16 | [1] |
| MCHR2 | 34 | [1] | |
| Kd (Dissociation Constant) | MCHR1 | 0.37 (Eu3+ labeled) | [1][2] |
| MCHR2 | Little demonstrable binding | [1][2] | |
| EC50 (Half-maximal Effective Concentration) | MCHR1 | 17 | |
| MCHR2 | 54 |
Table 2: Recommended Cell Seeding Densities for Functional Assays
| Assay Type | Plate Format | Recommended Seeding Density (cells/well) | Reference |
| Calcium Mobilization (FLIPR) | 96-well | 40,000 - 80,000 | [3] |
| 384-well | 10,000 - 20,000 | [3] | |
| 1536-well | 2,000 - 5,000 | [3] | |
| cAMP Assays | 96-well | Optimization required (start with 5,000 - 20,000) | [4][5] |
| 384-well | Optimization required (start with 2,000 - 10,000) | [4][5] |
Note: Optimal cell density is cell-line dependent and should be empirically determined to achieve 80-90% confluency at the time of the assay.[3][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: MCHR1 signaling upon this compound binding.
Caption: Workflow for a calcium mobilization assay.
Caption: Workflow for a cAMP inhibition assay.
Troubleshooting Guides
Calcium Mobilization Assay
Q: I am observing a high background signal in my calcium assay. What could be the cause?
-
Cell Health and Density: Over-confluent or unhealthy cells can lead to increased baseline calcium levels. Ensure you are using cells at an optimal density (typically 80-90% confluency) and that they are healthy.[3][6]
-
Dye Loading Issues: Incomplete removal of extracellular dye after loading can contribute to high background. While many commercial kits are "no-wash," ensure you are following the manufacturer's protocol precisely.[7][8] Some kits include a quenching dye to minimize this issue.[7]
-
Compound Interference: The test compound itself might be fluorescent. Run a control plate with compounds but without cells to check for autofluorescence.
Q: My signal-to-noise ratio is low, or I am not seeing a response to this compound.
-
Low Receptor Expression: The cell line may not express sufficient MCHR1. Confirm receptor expression via methods like qPCR or a receptor binding assay.
-
Suboptimal this compound Concentration: Your concentration range may be too low. Ensure your dose-response curve extends to a high enough concentration (e.g., 1 µM) to see a maximal effect.
-
Cell Competency: Cells may have become less responsive due to over-passaging or poor handling. Use cells at a low passage number and handle them gently. Perturbation of cells during washing steps (if applicable) can reduce their responsiveness.[3]
-
Assay Buffer Composition: The presence of calcium in the assay buffer can affect the baseline. Use a buffer with a known and controlled calcium concentration.
Q: I am seeing an initial dip in fluorescence upon compound addition (addition artifact). How can I minimize this?
-
Mixing and Dispensing: Ensure rapid and uniform mixing of the compound in the well. Optimize the liquid dispensing speed and height in your automated plate reader to minimize cell disturbance.
-
Temperature Differences: Ensure that the compound plate and the cell plate are at the same temperature before addition to avoid temperature-induced fluorescence changes.
-
Use of Specific Assay Kits: Some commercial calcium assay kits are formulated with masking dyes that can help reduce addition artifacts.[9]
cAMP Inhibition Assay
Q: I am not observing a decrease in cAMP levels after adding this compound.
-
Insufficient Forskolin Stimulation: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production may be too low. Perform a forskolin dose-response curve to determine the optimal concentration that yields a robust but not saturating signal.
-
Low Receptor Expression: As with the calcium assay, ensure your cells express adequate levels of MCHR1.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer is crucial to allow for cAMP accumulation and detection.[10]
-
Cell Density: The number of cells per well can impact the magnitude of the cAMP signal. Optimize the cell density for your specific cell line and assay format.
Q: The variability between my replicate wells is high.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper plate sealing during incubations.
-
Incomplete Cell Lysis: Ensure complete cell lysis to release all intracellular cAMP for detection. Follow the lysis buffer incubation time recommended by the assay kit manufacturer.
Receptor Binding Assay
Q: I am experiencing high non-specific binding.
-
Insufficient Blocking: The blocking step may be inadequate. Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.
-
Radioligand Issues: The radiolabeled ligand may be "sticky." Adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer can help reduce non-specific binding.
-
Filter Issues: Ensure that the filter plates are properly pre-soaked in a buffer containing a blocking agent (e.g., polyethyleneimine for positively charged ligands) to reduce non-specific binding of the ligand to the filter itself.
Q: I have a low specific binding signal.
-
Low Receptor Density: The cell membranes may have a low concentration of MCHR1. You may need to increase the amount of membrane protein per well.[11]
-
Degraded Ligand or Receptor: Ensure that both the labeled ligand and the receptor preparation have been stored correctly and have not degraded.
-
Incubation Time: The binding reaction may not have reached equilibrium. Optimize the incubation time to ensure maximal specific binding.
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
-
Cell Plating:
-
Harvest and count cells (e.g., CHO or HEK293 cells stably expressing MCHR1).
-
Seed cells into a black-walled, clear-bottom 96-well or 384-well plate at a pre-optimized density (see Table 2).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often in a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Gently remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light. Many commercial kits are "no-wash" and include a quenching agent.[7]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for the highest dose is 1-10 µM, followed by 1:10 or 1:3 serial dilutions.
-
The final DMSO concentration should be kept constant across all wells and ideally below 0.5% to avoid solvent effects.[12][13][14]
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for a few seconds.
-
Program the instrument to add the this compound dilutions to the cell plate and continue recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Inhibition Assay (HTRF-based)
-
Cell Plating and Pre-treatment:
-
Seed cells into a suitable low-volume 384-well plate at an optimized density.
-
Incubate overnight.
-
Remove the culture medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Add serial dilutions of this compound and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
-
Adenylyl Cyclase Stimulation:
-
Add a pre-determined concentration of forskolin (e.g., EC80) to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels using a homogeneous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's protocol. This typically involves adding two detection reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature.
-
-
Plate Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced. Plot the ratio against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Receptor Binding Assay (Radioligand-based)
-
Membrane Preparation:
-
Culture and harvest cells expressing MCHR1.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend in a binding buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Unlabeled this compound (for competition curve) or buffer (for saturation binding).
-
Radiolabeled ligand (e.g., [125I]-MCH or a suitable labeled analog).
-
Cell membrane preparation (typically 5-20 µg of protein).
-
-
For non-specific binding control wells, add a high concentration of unlabeled MCH (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for a pre-determined time to allow the binding to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto a filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration to determine the Kd and Bmax. For competition experiments, plot the percentage of specific binding against the log of the unlabeled this compound concentration to determine the Ki.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. moleculardevices.com [moleculardevices.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a second melanin-concentrating hormone receptor, MCH-2R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) - PMC [pmc.ncbi.nlm.nih.gov]
preventing [Ala17]-MCH degradation in solution
Welcome to the technical support center for [Ala17]-MCH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It is a cyclic peptide that acts as a potent and selective agonist for the melanin-concentrating hormone receptor 1 (MCHR1). The presence of a disulfide bridge is crucial for its biological activity. Due to the inclusion of amino acids like methionine and cysteine, it is susceptible to oxidation.
Q2: How should I store lyophilized this compound?
A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can significantly reduce the peptide's shelf-life.[1]
Q3: What is the recommended procedure for dissolving lyophilized this compound?
A3: There is no single solvent that is optimal for all peptides. A good starting point for dissolving this compound is sterile, distilled water. If solubility is an issue, which can be the case for hydrophobic peptides, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[3][4] It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5] Sonication can also aid in dissolution.[6]
Q4: How can I prevent degradation of this compound in solution?
A4: To minimize degradation in solution, it is recommended to:
-
Store stock solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[1][2]
-
Use sterile buffers with a slightly acidic pH (pH 5-6), as alkaline conditions can promote degradation.[1][7]
-
For peptides containing methionine and cysteine like this compound, which are prone to oxidation, the use of oxygen-free water for dissolution is recommended.[7]
-
Minimize exposure to atmospheric oxygen.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
The lyophilized powder does not dissolve completely in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
-
The peptide precipitates out of solution upon dilution with an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Solvent Choice | The hydrophobicity of the peptide may prevent it from dissolving in purely aqueous solutions. Solution: Try dissolving the peptide in a small amount of an organic solvent such as DMSO or DMF first, and then slowly add the aqueous buffer while vortexing.[3][8] For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) can be used.[6] |
| Peptide Aggregation | Hydrophobic interactions can lead to the formation of insoluble aggregates. Solution: Use a brief sonication to break up aggregates.[3][6] Adjusting the pH of the buffer to be at least one unit away from the peptide's isoelectric point (pI) can increase net charge and reduce aggregation.[9] Including additives like 50-100 mM arginine can also increase solubility.[9] |
| Concentration Too High | The desired concentration may exceed the peptide's solubility limit in the chosen solvent system. Solution: Attempt to dissolve the peptide at a lower concentration. If a high concentration stock is required, a different solvent system may be necessary. |
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced or no response in bioassays compared to previous experiments.
-
Inconsistent results between different aliquots of the same stock solution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Peptide Degradation | Repeated freeze-thaw cycles can degrade the peptide. Solution: Prepare single-use aliquots of the stock solution to minimize temperature fluctuations.[1][2] |
| Oxidation | The methionine and cysteine residues in this compound are susceptible to oxidation, which can inactivate the peptide.[10] Solution: Use degassed, oxygen-free buffers. Consider adding antioxidants or scavengers to your stock solution, but ensure they are compatible with your assay. |
| Adsorption to Surfaces | Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration. Solution: Use low-protein-binding tubes and pipette tips. |
| Incorrect pH | Extreme pH values can lead to hydrolysis and other forms of degradation. Solution: Maintain the pH of the stock solution between 5 and 7.[7] |
Quantitative Data on Peptide Stability
| Storage Condition | Solvent/Buffer | Duration | Remaining Intact Peptide (%) | Primary Degradation Products |
| 4°C | pH 7.4 PBS | 24 hours | 85% | Oxidized methionine, disulfide scrambled isomers |
| 4°C | pH 5.0 Acetate Buffer | 24 hours | 95% | Minor oxidation products |
| -20°C | pH 7.4 PBS | 7 days | 90% | Minimal degradation |
| Room Temperature (22°C) | pH 7.4 PBS | 8 hours | 70% | Significant oxidation and aggregation |
| 37°C | pH 7.4 PBS | 4 hours | 50% | Extensive degradation, multiple products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[11][12][13]
1. Materials:
-
Lyophilized this compound
-
Water for Injection (WFI) or HPLC-grade water
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Mass spectrometer (optional, for identification of degradants)
2. Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in WFI.
-
Aliquot the stock solution for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the peptide in PBS at 60°C for 2, 4, 8, and 24 hours.
-
Photostability: Expose an aliquot to a light source (e.g., UV lamp) for a defined period.
-
Control: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by RP-HPLC. Monitor the decrease in the main peptide peak and the appearance of new peaks corresponding to degradation products. If available, use LC-MS to identify the mass of the degradation products.
3. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each stress condition.
-
Determine the retention times of the degradation products.
-
If using MS, identify the molecular weights of the degradation products to infer the type of modification (e.g., +16 Da for oxidation).
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Utilizing [Ala17]-MCH for Enhanced Signal-to-Noise in MCHR1 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using [Ala17]-MCH to improve the signal-to-noise ratio in experiments targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MCHR1 research?
A1: this compound is a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH). It is a potent and highly selective agonist for the MCH Receptor 1 (MCHR1). Its high selectivity makes it a valuable tool for specifically studying MCHR1-mediated signaling pathways without significant activation of the MCH Receptor 2 (MCHR2), thereby improving the signal-to-noise ratio in experimental assays.
Q2: How does the selectivity of this compound improve the signal-to-noise ratio?
A2: A significant challenge in receptor research is distinguishing the specific signal from the target receptor from off-target effects and background noise. This compound exhibits a much higher binding affinity for MCHR1 compared to MCHR2.[1][2] By selectively activating MCHR1, it minimizes confounding signals that could arise from the activation of MCHR2, leading to a cleaner signal and a wider assay window. This enhanced specificity is crucial for obtaining accurate and reproducible data in functional assays.
Q3: What are the key signaling pathways activated by MCHR1?
A3: MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[2] Activation of MCHR1 by an agonist like this compound typically leads to:
-
Inhibition of adenylyl cyclase: via Gαi, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
-
Stimulation of phospholipase C (PLC): via Gαq, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Activation of the mitogen-activated protein kinase (MAPK) cascade: specifically the extracellular signal-regulated kinase (ERK), through both Gαi and Gαq pathways.
Q4: In which types of assays can this compound be used?
A4: this compound is suitable for a variety of in vitro assays, including:
-
Radioligand Binding Assays: To determine the binding affinity and specificity of other compounds for MCHR1.
-
cAMP Functional Assays: To measure the inhibition of cAMP production following MCHR1 activation.
-
ERK Phosphorylation Assays: To quantify the activation of the MAPK/ERK pathway downstream of MCHR1.
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium levels upon MCHR1 activation.
Quantitative Data Summary
The following tables summarize the binding affinity and potency of this compound for MCH receptors.
Table 1: Binding Affinity of this compound
| Receptor | Kᵢ (nM) | KᏧ (nM) | Reference(s) |
| MCHR1 | 0.16 | 0.37 | [1][2] |
| MCHR2 | 34 | - | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. KᏧ (Dissociation Constant): The concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower KᏧ indicates a higher binding affinity.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments using this compound and troubleshooting guides to address common issues.
MCHR1 Signaling Pathway
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for MCHR1 using radiolabeled this compound.
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing human MCHR1.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of radiolabeled this compound (e.g., at its KᏧ concentration).
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled MCH.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in buffer to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Radioligand concentration is too high.- Insufficient blocking.- Hydrophobic interactions of the ligand with the filter or plate. | - Use a radioligand concentration at or below the KᏧ.- Increase the BSA concentration in the assay buffer.- Pre-treat filters with polyethyleneimine (PEI). |
| Low Specific Binding | - Low receptor expression in cell membranes.- Degraded radioligand.- Incubation time is too short. | - Verify receptor expression levels.- Use fresh, properly stored radioligand.- Optimize incubation time to ensure equilibrium is reached. |
| High Well-to-Well Variability | - Inconsistent pipetting.- Incomplete mixing of reagents.- Uneven filtration or washing. | - Use calibrated pipettes and ensure proper mixing.- Ensure consistent and rapid filtration and washing steps for all wells. |
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing MCHR1.
-
Cell Culture: Seed CHO or HEK293 cells stably expressing MCHR1 into a 96-well plate and grow to confluence.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-18 hours to reduce basal signaling.
-
Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Basal cAMP Levels | - Constitutive receptor activity.- Sub-optimal serum starvation.- High cell density. | - Use a cell line with lower receptor expression.- Optimize serum starvation time.- Optimize cell seeding density. |
| Poor Signal Window | - Low receptor expression.- Ineffective forskolin concentration.- Phosphodiesterase (PDE) activity degrading cAMP. | - Ensure high receptor expression.- Titrate forskolin to find the optimal concentration.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| Inconsistent Results | - Cell health and passage number.- Inconsistent incubation times.- Edge effects in the plate. | - Use cells with a consistent passage number and ensure they are healthy.- Standardize all incubation times.- Avoid using the outer wells of the plate or fill them with buffer. |
ERK Phosphorylation Assay
This protocol quantifies the phosphorylation of ERK1/2 in response to MCHR1 activation by this compound.
-
Cell Culture and Starvation: Seed MCHR1-expressing cells and serum-starve as described for the cAMP assay.
-
Agonist Stimulation: Treat cells with various concentrations of this compound for a predetermined optimal time (typically 5-15 minutes) at 37°C. A time-course experiment should be performed initially to determine the peak ERK phosphorylation time.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA/HTRF: Use a plate-based immunoassay kit to quantify p-ERK and total ERK levels.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal for each sample. Plot the normalized p-ERK levels against the log concentration of this compound to determine the EC₅₀.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Basal ERK Phosphorylation | - Incomplete serum starvation.- Presence of growth factors in reagents.- High cell density and cell stress. | - Increase serum starvation duration.- Use high-purity reagents.- Optimize cell seeding density. |
| Weak or No Signal | - Sub-optimal stimulation time.- Low receptor expression.- Inactive antibodies or detection reagents. | - Perform a time-course experiment to find the peak response.- Confirm MCHR1 expression.- Use fresh, validated antibodies and reagents. |
| Inconsistent Phosphorylation Levels | - Variation in stimulation time between samples.- Inefficient lysis or sample handling.- Uneven cell densities. | - Ensure precise timing of agonist addition and lysis.- Keep lysates on ice and use protease/phosphatase inhibitors.- Ensure a uniform cell monolayer before stimulation. |
References
minimizing non-specific binding of [Ala17]-MCH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of [Ala17]-MCH in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to MCH?
A1: this compound is a synthetic analog of the native neuropeptide, melanin-concentrating hormone (MCH). It is a selective ligand for the MCH receptor 1 (MCHR1), exhibiting a high binding affinity (Ki = 0.16 nM), and is often used in research to study the MCH system due to its selectivity over MCHR2 (Ki = 34 nM).[1]
Q2: What is non-specific binding and why is it a problem in my this compound experiments?
A2: Non-specific binding refers to the interaction of this compound with components other than its intended target, MCHR1. This can include binding to other proteins, lipids, or the surfaces of your experimental apparatus (e.g., microplates, pipette tips). High non-specific binding can lead to inaccurate measurements of receptor affinity and density by increasing the background signal and reducing the signal-to-noise ratio.
Q3: How is non-specific binding typically measured in an this compound binding assay?
A3: Non-specific binding is determined by measuring the amount of radiolabeled or fluorescently-labeled this compound that binds in the presence of a high concentration of an unlabeled competitor ligand. This competitor, often unlabeled MCH or this compound, will saturate the specific MCHR1 binding sites, ensuring that any remaining detected signal is due to non-specific interactions.
Q4: What is an acceptable level of non-specific binding in my assay?
A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of the labeled ligand being tested.[2] If non-specific binding exceeds this, it can compromise the quality and reliability of your data, and optimization of the assay conditions is highly recommended.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in ligand-binding assays. The following sections provide a systematic approach to identifying and mitigating the common causes of this issue when working with this compound.
Issue 1: Suboptimal Assay Buffer Composition
The composition of your assay buffer plays a critical role in minimizing non-specific interactions.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Starting Concentration/Range | Rationale |
| Blocking Agent (BSA) | 0.1% - 1% (w/v) | Bovine Serum Albumin (BSA) is a commonly used protein that blocks non-specific binding sites on assay plates and membranes.[3] |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.05% - 0.1% (v/v) | These detergents can disrupt hydrophobic interactions that contribute to non-specific binding. Higher concentrations may disrupt membrane integrity.[3] |
| Zwitterionic Detergent (e.g., CHAPS) | 1-4% (w/v) for solubilization; maintain above CMC (6-10 mM) in assays. | CHAPS is effective at solubilizing membrane proteins and breaking protein-protein interactions while being electrically neutral over a wide pH range.[4][5][6] |
| Ionic Strength (e.g., NaCl) | 50 mM - 200 mM | Increasing the salt concentration can shield charged molecules and reduce non-specific electrostatic interactions.[3] |
| pH | 7.4 | Maintaining a physiological pH is generally optimal for specific binding interactions. |
Issue 2: Inadequate Washing Steps
Insufficient or improper washing can leave unbound this compound, leading to high background.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Wash Buffer Temperature | Use ice-cold wash buffer | Lowering the temperature slows the dissociation of the specifically bound ligand while effectively washing away non-specifically bound ligand. |
| Number of Washes | 3-4 washes | Multiple, quick washes are typically sufficient to remove unbound ligand. |
| Wash Volume | Use a sufficient volume to thoroughly wash each well/filter | Ensures complete removal of unbound ligand from all surfaces. |
| Wash Buffer Composition | Similar to assay buffer, may include a slightly higher concentration of blocking agent. | Helps to maintain the stability of the specific ligand-receptor complex during the wash steps. |
Experimental Protocols
Protocol 1: Membrane Preparation from MCHR1-expressing Cells
-
Harvest cells expressing MCHR1 and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
Protocol 2: this compound Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay using membranes expressing MCHR1.
Materials:
-
Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[7]
-
Wash Buffer: Binding buffer with 0.01% Triton X-100.[7]
-
Radiolabeled this compound
-
Unlabeled this compound or MCH for determining non-specific binding.
-
MCHR1-expressing cell membranes.
Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radiolabeled this compound, and membrane suspension.
-
Non-Specific Binding: A high concentration of unlabeled this compound (e.g., 1 µM), radiolabeled this compound, and membrane suspension.
-
Competition: Serial dilutions of your test compound, radiolabeled this compound, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[7][8]
-
Terminate the reaction by rapid vacuum filtration over a glass fiber filter plate (e.g., GFC UNIFILTER) pre-coated with 1% BSA.
-
Wash the filters three times with ice-cold wash buffer.[7]
-
Dry the filters and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
MCHR1 Signaling Pathway
Caption: MCHR1 couples to Gq and Gi proteins, initiating distinct downstream signaling cascades.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for systematically addressing high non-specific binding.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agscientific.com [agscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
[Ala17]-MCH Protocol Refinement Strategies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving [Ala17]-Melanin-Concentrating Hormone (MCH).
Frequently Asked Questions (FAQs)
Q1: What is [Ala17]-MCH and what is its primary mechanism of action?
This compound is a synthetic analog of the native melanin-concentrating hormone. It functions as a potent agonist for the MCH receptors, with a notable selectivity for MCH Receptor 1 (MCHR1) over MCH Receptor 2 (MCHR2)[1][2][3]. Its primary action is to mimic the endogenous MCH, thereby activating downstream signaling pathways associated with MCHR1.
Q2: What are the binding affinities of this compound for MCHR1 and MCHR2?
This compound exhibits high affinity for MCHR1. The affinity values can vary slightly depending on the experimental conditions, but representative data are summarized in the table below.
Q3: How should this compound be stored and reconstituted for experimental use?
For long-term stability, this compound should be stored at -20°C[2]. It is soluble in water up to 2 mg/ml[2]. For reconstitution, it is recommended to use sterile, distilled water and sonication may be beneficial to ensure complete dissolution[3]. Prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the primary signaling pathways activated by this compound?
Upon binding to MCHR1, a G protein-coupled receptor (GPCR), this compound can initiate signaling through multiple G proteins, primarily Gi and Gq[4]. Activation of Gi leads to a decrease in cyclic AMP (cAMP) levels, while Gq activation stimulates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium and activation of protein kinase C (PKC)[4].
Quantitative Data Summary
| Parameter | MCHR1 | MCHR2 | Reference |
| Ki (Inhibition Constant) | 0.16 nM | 34 nM | [1][2][3] |
| Kd (Dissociation Constant) | 0.37 nM | Low Affinity | [1][5][6] |
| EC50 (Half-maximal Effective Concentration) | 17 nM | 54 nM | [2][3] |
MCHR1 Signaling Pathway
Caption: MCHR1 signaling cascade initiated by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological response | - Improper storage of this compound leading to degradation.- Incorrect concentration due to reconstitution errors.- Low expression of MCHR1 in the cell line or tissue model. | - Ensure storage at -20°C and avoid multiple freeze-thaw cycles.- Verify calculations and use a freshly prepared solution. Consider sonication for full dissolution[3].- Confirm MCHR1 expression using qPCR or Western blot. |
| High background signal in binding assays | - Non-specific binding of the ligand.- Insufficient washing steps.- Contaminated reagents. | - Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.- Optimize the number and duration of wash steps.- Use fresh, high-purity reagents and sterile solutions. |
| Low signal-to-noise ratio | - Suboptimal concentration of this compound or competing ligand.- Insufficient incubation time.- Low receptor density. | - Perform a dose-response curve to determine the optimal concentration.- Optimize incubation time to reach binding equilibrium.- Use a cell line with higher MCHR1 expression or increase the amount of cell membrane preparation. |
| Variability between experimental replicates | - Inconsistent cell plating or tissue preparation.- Pipetting errors.- Fluctuations in incubation temperature or time. | - Ensure uniform cell density and consistent tissue handling.- Calibrate pipettes regularly and use proper pipetting techniques.- Maintain precise control over all experimental parameters. |
Experimental Protocols
Competitive Radioligand Binding Assay for MCHR1
This protocol provides a general framework for a competitive binding assay using a radiolabeled ligand and unlabeled this compound as the competitor.
Materials:
-
Cell membranes prepared from a cell line expressing MCHR1.
-
Radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Dilute the cell membranes in binding buffer to the desired concentration. Prepare serial dilutions of unlabeled this compound.
-
Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of unlabeled this compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Washing: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of unlabeled MCH. Subtract this from all other measurements. Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50 and Ki values.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
References
Technical Support Center: [Ala17]-MCH Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) powder. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It functions as a potent agonist for the MCH Receptor 1 (MCHR1), and to a lesser extent, MCH Receptor 2 (MCHR2).[1] MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by this compound, primarily couples to Gi and Gq proteins.[2] This dual coupling leads to two main signaling cascades: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels (via Gi), and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) (via Gq).[3][4]
Q2: What are the recommended storage conditions for this compound powder and its reconstituted solutions?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1] Once reconstituted, the stability of the solution depends on the storage temperature. For short-term storage, the solution can be kept at 4°C for up to one week. For longer-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q3: How should I reconstitute lyophilized this compound powder?
A3: To reconstitute this compound powder, it is recommended to use sterile, high-purity water or an appropriate buffer.[5][6] For cell-based assays, dissolving the powder in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution is a common practice. This stock can then be further diluted in the desired aqueous-based assay buffer. For a 10 mM stock solution in DMSO, you would add 44.02 µL of DMSO to 1 mg of this compound powder.[1] Ensure the powder is completely dissolved by gentle vortexing or pipetting.
Q4: What is the solubility of this compound?
A4: this compound is soluble in water up to 2 mg/mL.[5][6] It is also soluble in DMSO at a concentration of 25 mg/mL with the aid of ultrasonication.[1] When preparing aqueous solutions, it is advisable to use a buffer at a physiological pH.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate experimental planning.
| Parameter | Value | Reference |
| Receptor Binding Affinity (Ki) | ||
| MCHR1 | 0.16 nM | [1] |
| MCHR2 | 34 nM | [1] |
| Receptor Binding Affinity (Kd) | ||
| MCHR1 | 0.37 nM | [1] |
| Functional Potency (EC50) | ||
| MCHR1 | 17 nM | [5] |
| MCHR2 | 54 nM | [5] |
| Solubility | ||
| Water | ≤ 2 mg/mL | [5][6] |
| DMSO | 25 mg/mL (with sonication) | [1] |
| Storage Stability (Powder) | ||
| -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
| Storage Stability (Solution) | ||
| 4°C | Up to 1 week | |
| -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
MCHR1 Signaling Pathway
Activation of MCHR1 by this compound initiates a bifurcated signaling cascade through Gi and Gq proteins, leading to the modulation of key second messengers.
Experimental Protocols
Reconstitution of this compound for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for dilution in aqueous buffers for cell-based assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound powder to ensure all the powder is at the bottom of the vial.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For 1 mg of this compound (MW: 2271.71 g/mol ), 44.02 µL of DMSO is needed for a 10 mM stock.
-
Carefully add the calculated volume of DMSO to the vial of this compound powder.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
MCHR1-Mediated Calcium Mobilization Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound stimulation in cells expressing MCHR1.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCHR1
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (reconstituted as described above)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the MCHR1-expressing cells into the black, clear-bottom microplates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.
-
Data Acquisition: Place the cell plate into the fluorescence plate reader. Set the instrument to monitor fluorescence changes over time.
-
Compound Addition: After establishing a stable baseline fluorescence reading, add the diluted this compound solutions to the wells.
-
Measurement: Immediately begin recording the fluorescence intensity at regular intervals to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is indicative of the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity of reconstituted this compound | - Improper storage of powder or solution.- Repeated freeze-thaw cycles.- Incorrect reconstitution solvent.- Degradation of the peptide. | - Ensure powder and solutions are stored at the recommended temperatures and protected from moisture.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use high-purity, anhydrous DMSO for initial stock preparation.- Use freshly prepared solutions for experiments. |
| Precipitation of this compound in aqueous buffer | - Exceeding the solubility limit.- Poor mixing.- Incompatible buffer components. | - Ensure the final concentration in the aqueous buffer does not exceed the solubility limit.- Vortex or sonicate briefly after dilution.- Test the solubility of this compound in your specific buffer system before proceeding with the experiment. |
| High variability in cell-based assay results | - Inconsistent cell seeding density.- Uneven dye loading.- Pipetting errors during compound addition.- Cell health issues. | - Ensure a uniform single-cell suspension before seeding.- Optimize dye loading time and concentration.- Use calibrated pipettes and ensure proper mixing in the wells.- Regularly check cell viability and morphology. |
| No response in calcium mobilization assay | - Low or no MCHR1 expression in cells.- Inactive this compound.- Problems with the dye or plate reader settings.- Incorrect assay buffer composition. | - Verify MCHR1 expression in your cell line (e.g., by qPCR or Western blot).- Test a fresh aliquot of this compound.- Use a positive control for calcium mobilization (e.g., ATP).- Check the filter sets and settings on the plate reader.- Ensure the assay buffer contains appropriate concentrations of calcium. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
avoiding variability in [Ala17]-MCH results
Welcome to the technical support center for [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding variability and troubleshooting common issues encountered during experiments with this potent MCHR1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a synthetic analog of the native melanin-concentrating hormone (MCH). It is a potent agonist for the MCH receptor 1 (MCHR1) with significant selectivity over MCH receptor 2 (MCHR2).[1] This selectivity makes it a valuable tool for studying the specific roles of MCHR1 in various physiological processes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound peptide should be stored at -20°C or colder, protected from moisture. For short-term storage, refrigeration at 2-8°C is acceptable. When preparing stock solutions, it is crucial to use appropriate buffers and avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[2] The choice of solvent can also impact stability and solubility; consult the manufacturer's datasheet for specific recommendations.
Q3: My EC50/IC50 values for this compound are inconsistent between experiments. What could be the cause?
A3: Variability in potency values can arise from several factors:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone degradation. Prepare fresh stock solutions regularly.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.
-
Assay Conditions: Maintain consistent assay parameters such as cell density, incubation times, temperature, and buffer composition.
-
Reagent Quality: Use high-quality reagents and validate their performance.
Q4: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
A4: High non-specific binding can obscure your specific signal. To mitigate this:
-
Optimize Radioligand Concentration: Use a concentration of the radiolabeled ligand at or below its Kd value.
-
Adjust Membrane Protein Concentration: Titrate the amount of cell membrane preparation to find the optimal signal-to-noise ratio. A typical range is 100-500 µg of membrane protein.[3]
-
Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) or using a different buffer system can help reduce non-specific interactions.[3]
-
Washing Steps: Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand.[3]
Troubleshooting Guides
Issue 1: Low or No Signal in Functional Assays (e.g., Calcium Mobilization, cAMP)
| Potential Cause | Troubleshooting Step |
| Low MCHR1 Expression | Verify MCHR1 expression in your chosen cell line via qPCR or Western blot. Consider using a cell line known to endogenously express MCHR1 or a stably transfected cell line.[4][5] |
| Incorrect G-protein Coupling | MCHR1 couples to Gi and Gq proteins.[6] Ensure your assay is designed to detect changes in the relevant second messenger (e.g., cAMP for Gi, IP3/Ca2+ for Gq). |
| Peptide Inactivity | Confirm the biological activity of your this compound stock with a positive control cell line or a previously validated batch. |
| Suboptimal Assay Conditions | Optimize cell density, agonist incubation time, and stimulation buffer composition. For cAMP assays, include a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[7] |
Issue 2: High Well-to-Well Variability in Plate-Based Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated multichannel pipettes for accurate cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. |
| Inadequate Mixing | Gently mix the plate after adding reagents to ensure a uniform distribution of compounds. |
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound for MCH receptors.
| Parameter | MCHR1 | MCHR2 | Reference |
| Ki (nM) | 0.16 | 34 | [1] |
| Kd (nM) | 0.37 (Eu3+ chelate-labeled) | Little demonstrable binding | [1] |
| EC50 (nM) | 17 | 54 |
Experimental Protocols
Protocol 1: MCHR1 Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for MCHR1.
-
Membrane Preparation:
-
Culture cells expressing MCHR1 (e.g., HEK293-MCHR1) to a high density.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radiolabeled MCH ligand (e.g., [125I]-MCH), and either a vehicle control (for total binding), a high concentration of unlabeled MCH (for non-specific binding), or the test compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.
-
Protocol 2: MCHR1 Calcium Mobilization Assay
This protocol outlines a method to measure the activation of MCHR1 by monitoring changes in intracellular calcium levels.
-
Cell Preparation:
-
Seed cells expressing MCHR1 into a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
After dye loading, wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add this compound or other test compounds to the wells and immediately begin recording fluorescence intensity.
-
-
Data Acquisition:
-
Measure fluorescence every 1-2 seconds for at least 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Visualizations
Caption: MCHR1 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of a neuronal cell line expressing native human melanin-concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and characterization of melanin-concentrating hormone receptors on mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Validation & Comparative
Validating the Biological Activity of [Ala17]-MCH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) with native Melanin-Concentrating Hormone (MCH) and a common antagonist, SNAP-94847. The information is intended to assist researchers in selecting the appropriate tools for their studies on the MCH system, a key regulator of energy homeostasis, appetite, and other physiological processes.
Comparative Analysis of Biological Activity
This compound is a potent synthetic agonist of the melanin-concentrating hormone receptors, MCHR1 and MCHR2. It exhibits selectivity for MCHR1, which is the primary MCH receptor in rodents. The following table summarizes the key quantitative data on the biological activity of this compound in comparison to native MCH and the MCHR1-selective antagonist, SNAP-94847.
| Compound | Target(s) | Assay Type | Parameter | Value (nM) | Cell Line |
| This compound | MCHR1 | Receptor Binding | Ki | 0.16[1] | Not Specified |
| MCHR2 | Receptor Binding | Ki | 34[1] | Not Specified | |
| MCHR1 | Receptor Binding | Kd | 0.37 | Not Specified | |
| MCHR1 | Functional Assay (Calcium) | EC50 | 17[1] | Not Specified | |
| MCHR2 | Functional Assay (Calcium) | EC50 | 54[1] | Not Specified | |
| Native MCH | MCHR1 | Functional Assay (Calcium) | EC50 | 14.4[2] | HEK293 |
| MCHR2 | Functional Assay (Calcium) | EC50 | 2.10[2] | HEK293 | |
| MCHR1 | Receptor Binding | Kd | 3.1[2] | HEK293 | |
| MCHR2 | Receptor Binding | Kd | 9.6[2] | HEK293 | |
| SNAP-94847 | MCHR1 | Receptor Binding | Ki | 2.2 | Not Specified |
| MCHR1 | Receptor Binding | Kd | 0.53 | Not Specified |
MCH Signaling Pathways
Activation of MCH receptors, primarily MCHR1, initiates a cascade of intracellular signaling events. MCHR1 couples to multiple G proteins, including Gi, Go, and Gq. This promiscuous coupling leads to the modulation of several downstream effector systems. The Gi pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, coupling to Gq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These pathways ultimately influence various cellular processes, including neuronal excitability and gene expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Experimental Workflow: Validating MCH Receptor Agonism
Receptor Binding Assay
This protocol is for determining the binding affinity (Ki or Kd) of this compound to MCH receptors.
Materials:
-
HEK293 or CHO cells stably expressing MCHR1 or MCHR2
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Radiolabeled native MCH (e.g., [125I]-MCH)
-
This compound (unlabeled)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radiolabeled MCH.
-
Add increasing concentrations of unlabeled this compound (for competition binding to determine Ki) or increasing concentrations of radiolabeled MCH (for saturation binding to determine Kd).
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For competition assays, calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.
-
For saturation assays, perform Scatchard analysis to determine the Kd and Bmax.
-
cAMP Accumulation Assay
This protocol measures the functional activity of this compound through the Gi-coupled pathway by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing MCHR1
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate and culture overnight.
-
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with IBMX in assay buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (to stimulate cAMP production) along with varying concentrations of this compound.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Mobilization Assay
This protocol assesses the functional activity of this compound through the Gq-coupled pathway by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing MCHR1 or MCHR2
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Seed cells into a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Wash cells with assay buffer.
-
Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value for calcium mobilization.
-
References
A Comparative Guide: Endogenous MCH versus [Ala17]-MCH for MCHR1 Engagement
For researchers and drug development professionals investigating the melanin-concentrating hormone (MCH) system, the choice of agonist is critical for elucidating the physiological roles of the MCH receptor 1 (MCHR1) and for screening potential therapeutic agents. This guide provides an objective comparison of endogenous MCH and the synthetic analog, [Ala17]-MCH, focusing on their performance in engaging MCHR1, supported by experimental data and detailed protocols.
Quantitative Comparison of Ligand Performance
The following table summarizes the binding affinity and functional potency of human endogenous MCH and this compound at the human MCH Receptor 1 (MCHR1). It is important to note that the data presented are compiled from different studies and, therefore, should be interpreted with consideration for potential variations in experimental conditions.
| Parameter | Endogenous MCH | This compound | Receptor Subtype | Cell Line | Reference |
| Binding Affinity (Kd/Ki) | Kd: 3.1 ± 0.4 nM | Ki: 0.16 nM | MCHR1 | HEK293 | [1] |
| Functional Potency (EC50) | 14.4 nM | 17 nM | MCHR1 | HEK293 | [1] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are both measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) measures the concentration of a ligand that induces a response halfway between the baseline and maximum, with lower values indicating greater potency.
Based on the available data, this compound exhibits a significantly higher binding affinity for MCHR1 compared to endogenous MCH.[1] However, their functional potencies in activating the receptor are comparable.[1]
MCHR1 Signaling Pathways
Endogenous MCH and this compound are both agonists for MCHR1, a G protein-coupled receptor (GPCR). Activation of MCHR1 initiates downstream signaling through coupling to inhibitory G proteins (Gαi/o) and Gq/11 proteins.[2] This dual coupling leads to two primary signaling cascades:
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+) concentrations.[3][4]
Currently, there is no evidence to suggest that this compound preferentially activates one pathway over the other compared to endogenous MCH.
References
- 1. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 4. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [Ala17]-MCH and Other MCHR1 Agonists for Researchers
This guide provides a comprehensive comparison of [Ala17]-MCH and other agonists targeting the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate informed decisions in research and development.
Performance Comparison of MCHR1 Agonists
The selection of an appropriate MCHR1 agonist is critical for the success of research projects. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other known MCHR1 agonists.
| Ligand | Receptor | Ki (nM) | Kd (nM) | Reference |
| This compound | MCHR1 | 0.16 | 0.37 | [1][2][3] |
| MCHR2 | 34 | - | [1][2][3] | |
| MCH (human, mouse, rat) | MCHR1 | - | - | [1] |
| MCHR2 | - | - | [1] | |
| Ac-hMCH(6-16)-NH2 | MCHR1 | - | - | [1] |
| MCHR2 | - | - | [1] |
Table 1: Comparative Binding Affinities of MCHR1 Agonists. Ki and Kd values represent the inhibition constant and equilibrium dissociation constant, respectively. Lower values indicate higher binding affinity.
| Ligand | Receptor | EC50 (nM) | Assay Type | Reference |
| This compound | MCHR1 | 17 | Functional Assay | [4] |
| MCHR2 | 54 | Functional Assay | [4] | |
| MCH (human, mouse, rat) | MCHR1 | 3.9 | Calcium Mobilization | [1] |
| MCHR2 | 0.1 | Calcium Mobilization | [1] |
Table 2: Functional Potency of MCHR1 Agonists. EC50 represents the half-maximal effective concentration, indicating the potency of an agonist in a given functional assay.
MCHR1 Signaling Pathways
MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[1] Activation of MCHR1 by an agonist like this compound initiates downstream signaling cascades that regulate various physiological processes.
Caption: MCHR1 Signaling Cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize MCHR1 agonists.
MCHR1 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for MCHR1.
Caption: Radioligand Binding Assay Workflow.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing recombinant MCHR1 are prepared from cultured cells.[5]
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and varying concentrations of the test compound.[5]
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.[5]
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity via the Gαi pathway.
Protocol Summary:
-
Cell Culture: Cells stably expressing MCHR1 are cultured in appropriate media.
-
Agonist Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulated with varying concentrations of the MCHR1 agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).[6]
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.[7]
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 of the agonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MCHR1 activation via the Gαq pathway.
Protocol Summary:
-
Cell Loading: MCHR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[8][9]
-
Agonist Addition: The baseline fluorescence is measured before the addition of the MCHR1 agonist.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.[10]
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50.
ERK Phosphorylation Assay
This assay quantifies the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream target of MCHR1 signaling.
Protocol Summary:
-
Cell Stimulation: MCHR1-expressing cells are treated with the agonist for a specific time period.[11]
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Phospho-ERK Detection: The levels of phosphorylated ERK (p-ERK) are measured using techniques such as Western blotting or cell-based immunoassays (e.g., ELISA, In-Cell Western).[12][13]
-
Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein, and the fold-change relative to the unstimulated control is calculated to generate a dose-response curve and determine the EC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 5. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
A Comparative Guide to MCHR1 Agonists: Alternatives to [Ala17]-MCH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptidergic agonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), offering alternatives to the commonly used [Ala17]-MCH. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs, with a focus on objective performance data and detailed methodologies.
Introduction to MCHR1 and its Agonists
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a crucial role in regulating energy homeostasis, appetite, and mood.[1] Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), triggers downstream signaling cascades primarily through Gαi and Gαq proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, which mobilizes intracellular calcium and activates the extracellular signal-regulated kinase (ERK) pathway.[3]
While this compound is a potent and selective MCHR1 agonist, a variety of other peptidergic agonists are available, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of the following MCHR1 agonists:
-
This compound: A synthetic analog of MCH with high affinity and selectivity for MCHR1.[4]
-
MCH (human, mouse, rat): The endogenous ligand for MCHR1.[4]
-
(Phe13,Tyr19)-MCH: A synthetic MCH analog.[4]
-
Ac-hMCH(6-16)-NH2: A truncated and modified human MCH fragment.[4]
MCHR1 Signaling Pathway
Activation of MCHR1 initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathways associated with MCHR1 activation.
References
- 1. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin concentrating hormone receptor 1 (MCHR1) antagonists-Still a viable approach for obesity treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
[Ala17]-MCH: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and functional potency of [Ala17]-MCH, a synthetic analog of melanin-concentrating hormone (MCH), at its primary target, the melanin-concentrating hormone receptor 1 (MCHR1), versus the secondary receptor, MCHR2. The data presented herein is compiled from publicly available experimental findings to assist researchers in evaluating the selectivity of this ligand.
Overview of Melanin-Concentrating Hormone Receptors
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.[1] It exerts its effects by activating two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[1][2] While both are class A GPCRs, they exhibit differences in their signaling mechanisms and species distribution.[1][3] MCHR1 is widely expressed in mammals, whereas MCHR2 is found in some primates, canines, and ferrets, but is notably absent or non-functional in rodents.[1][2]
Comparative Binding Affinity of this compound
This compound has been characterized as a selective ligand for MCHR1.[4][5] Radioligand binding assays have been employed to determine its dissociation constant (Ki) and dissociation constant from kinetic studies (Kd) at both MCHR1 and MCHR2. The quantitative data clearly demonstrates a significantly higher affinity for MCHR1.
| Ligand | Receptor | Ki (nM) | Kd (nM) | Selectivity (Ki) MCHR2/MCHR1 |
| This compound | MCHR1 | 0.16[4][5][6][7][8] | 0.37[4][5][9][10] | 212.5-fold |
| This compound | MCHR2 | 34[4][5][6][7][8] | Low Affinity[4][5][9][10] |
Functional Potency and Agonist Activity
Functional assays measuring the half-maximal effective concentration (EC50) confirm that this compound acts as a potent agonist at both receptors, albeit with greater potency at MCHR1.[6][7][8] These experiments typically involve measuring downstream signaling events following receptor activation.
| Ligand | Receptor | EC50 (nM) |
| This compound | MCHR1 | 17[6][7][8] |
| This compound | MCHR2 | 54[6][7][8] |
Signaling Pathways
MCHR1 and MCHR2 activate distinct intracellular signaling cascades. MCHR1 predominantly couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][11] It can also stimulate intracellular calcium flux.[11] In contrast, MCHR2 exclusively couples to Gq/11 proteins, which activates phospholipase C, resulting in an increase in intracellular calcium levels.[3][12][13]
References
- 1. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:359784-84-2 | Chemsrc [chemsrc.com]
- 6. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | MCHR1 Ligand | MCE [medchemexpress.cn]
- 11. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]
- 13. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
[Ala17]-MCH: A Highly Selective Ligand for Melanin-Concentrating Hormone Receptor 1
A comprehensive analysis of [Ala17]-MCH's binding affinity and functional specificity for MCHR1, with a comparative look at alternative MCH receptor ligands. This guide provides researchers, scientists, and drug development professionals with the essential data and experimental protocols to evaluate the utility of this compound in their studies.
This compound, an analog of the native neuropeptide Melanin-Concentrating Hormone (MCH), demonstrates marked selectivity for the MCH receptor 1 (MCHR1) over MCH receptor 2 (MCHR2). This specificity, coupled with its potent agonist activity at MCHR1, establishes this compound as a valuable tool for elucidating the physiological roles of MCHR1-mediated signaling pathways. This guide presents a detailed comparison of this compound with other MCH receptor ligands, supported by quantitative binding and functional data, and outlines the experimental methodologies used to determine these parameters.
Comparative Analysis of MCH Receptor Ligands
The following table summarizes the binding affinities (Ki and Kd) and functional potencies (EC50) of this compound and the endogenous ligand MCH for MCHR1 and MCHR2. This data highlights the significant selectivity of this compound for MCHR1.
| Ligand | Receptor | Ki (nM) | Kd (nM) | EC50 (nM) |
| This compound | MCHR1 | 0.16 | 0.37 | 17 |
| MCHR2 | 34 | - | 54 | |
| MCH (human) | MCHR1 | - | 3.1 ± 0.4 | - |
| MCHR2 | - | 9.6 ± 0.5 | - |
Key Observations:
-
This compound exhibits a significantly lower Ki value for MCHR1 (0.16 nM) compared to MCHR2 (34 nM), indicating a much higher binding affinity for MCHR1.
-
The dissociation constant (Kd) for [Eu3+ chelate-labeled this compound] at MCHR1 is 0.37 nM, further confirming its high affinity, while demonstrating minimal binding to MCHR2.
-
Functionally, this compound is a potent agonist at MCHR1 with an EC50 value of 17 nM.
MCHR1 Signaling Pathways
MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gαs, to initiate downstream signaling cascades. The activation of these pathways ultimately modulates neuronal activity and influences various physiological processes.
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound relies on robust experimental assays. Below are detailed protocols for competitive radioligand binding assays and functional calcium flux assays.
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
[Ala17]-MCH: A Comparative Review of a Selective MCHR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of [Ala17]-MCH, a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). This compound is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. This document summarizes key quantitative data, details common experimental protocols used to characterize this compound, and visualizes its signaling pathways and a representative in vivo experimental workflow.
Quantitative Data Summary
This compound exhibits a strong preference for MCHR1 over MCHR2, as evidenced by its binding affinity (Ki) and functional potency (EC50). The following table summarizes the reported values from various studies.
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| This compound | MCHR1 | Ki | 0.16 | [1][2] |
| This compound | MCHR2 | Ki | 34 | [1][2] |
| This compound | MCHR1 | EC50 | 17 | |
| This compound | MCHR2 | EC50 | 54 | |
| Eu³⁺ chelate-labeled this compound | MCHR1 | Kd | 0.37 | [1] |
| Eu³⁺ chelate-labeled this compound | MCHR2 | Binding Affinity | Little to no demonstrable binding | [1] |
Signaling Pathways
This compound, upon binding to MCHR1, initiates a cascade of intracellular signaling events. MCHR1 is known to couple to inhibitory (Gi) and Gq G-proteins. The activation of these pathways leads to the modulation of adenylyl cyclase activity and intracellular calcium levels, respectively. MCHR2, for which this compound has significantly lower affinity, is thought to couple exclusively to Gq.
Experimental Protocols
The characterization of this compound involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for MCH receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human MCHR1 or MCHR2. The cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction.
-
Assay Buffer: A typical binding buffer consists of 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
-
Competition Reaction: A fixed concentration of a radiolabeled MCH receptor ligand (e.g., [¹²⁵I]-MCH) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist like this compound.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the MCH receptor of interest are used.
-
Assay Buffer: The buffer typically contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.
-
Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of this compound.
Calcium Mobilization Assay
This assay is used to assess the activation of the Gq signaling pathway by measuring changes in intracellular calcium concentration.
-
Cell Culture: Cells expressing the MCH receptor are plated in a 96-well or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each concentration of this compound is used to generate a dose-response curve and determine the EC50 value.
In Vivo Experimental Workflow: Food Intake Study
The orexigenic (appetite-stimulating) effects of MCH receptor agonists are often studied in rodent models. The following workflow is a representative example of such an experiment.
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. They are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The animals are allowed to recover for at least one week post-surgery.
-
Drug Administration: this compound is dissolved in a vehicle solution (e.g., sterile saline). On the day of the experiment, a predetermined dose of this compound or vehicle is administered via an injection cannula inserted into the guide cannula (intracerebroventricular injection).
-
Food Intake Measurement: Pre-weighed food is provided to the animals immediately after the injection. Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and the data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of this compound with the vehicle control.
This comprehensive guide serves as a valuable resource for researchers interested in the pharmacology and in vivo effects of this compound, a key tool for investigating the physiological roles of the MCH system.
References
A Researcher's Guide to Positive and Negative Controls for [Ala17]-MCH Experiments
For researchers investigating the melanin-concentrating hormone (MCH) system, particularly when utilizing the potent MCH receptor agonist [Ala17]-MCH, the implementation of appropriate positive and negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive overview of recommended controls, supported by experimental data and detailed protocols for key assays.
Understanding this compound
This compound is a synthetic analog of the endogenous neuropeptide MCH. It functions as a potent agonist at both MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2), with a notable selectivity for MCHR1. This activity makes it a valuable tool for elucidating the physiological roles of the MCH system, which is implicated in the regulation of energy homeostasis, sleep, and mood.[1][2]
Positive Controls: Benchmarking Agonist Activity
To validate experimental systems and provide a benchmark for the effects of this compound, it is essential to use other known MCH receptor agonists as positive controls.
Recommended Positive Controls:
-
Native Melanin-Concentrating Hormone (MCH): The endogenous ligand for MCH receptors serves as the most physiologically relevant positive control. It is a potent agonist at both MCHR1 and MCHR2.[3]
-
Other Synthetic Agonists: Various other synthetic MCH analogs with confirmed agonist activity can also be employed.
Data Comparison of MCH Receptor Agonists:
| Agonist | Receptor | Parameter | Value (nM) | Reference |
| This compound | MCHR1 | EC50 | 17 | |
| MCHR2 | EC50 | 54 | ||
| MCHR1 | Ki | 0.16 | ||
| MCHR2 | Ki | 34 | ||
| MCH (human, mouse, rat) | MCHR1 | IC50 | 0.3 | [3] |
| MCHR2 | IC50 | 1.5 | [3] | |
| MCHR1 | EC50 (Ca2+ mobilization) | 3.9 | [3] | |
| MCHR2 | EC50 (Ca2+ mobilization) | 0.1 | [3] |
Negative Controls: Ensuring Specificity of Action
The inclusion of negative controls is critical to demonstrate that the observed effects of this compound are specifically mediated through MCH receptors.
Recommended Negative Controls:
-
MCH Receptor Antagonists: Small molecule antagonists that block MCH receptor signaling are the most effective negative controls. Pre-treatment of cells or tissues with an antagonist should abolish or significantly attenuate the response to this compound.
-
Inactive Peptide Analogs: A peptide with a similar structure to this compound but with key amino acid substitutions that render it biologically inactive is an ideal negative control to account for any non-specific peptide effects.
-
Vehicle Control: The solvent in which this compound is dissolved (e.g., sterile saline, PBS, or a buffer containing a small percentage of DMSO) must be administered alone to control for any effects of the vehicle itself.
Potency of MCHR1 Antagonists:
| Antagonist | Receptor | Parameter | Value (nM) | Reference |
| SNAP 94847 | MCHR1 | Ki | 2.2 | [3] |
| GW-803430 | MCHR1 | pIC50 | 9.3 (~0.05) | [4] |
| AZD1979 | MCHR1 | IC50 | ~12 | [3] |
Experimental Protocols and Signaling Pathways
The activation of MCH receptors by agonists like this compound initiates a cascade of intracellular signaling events. The choice of experimental assay will depend on the specific signaling pathway being investigated. MCHR1 activation is known to couple to multiple G proteins, including Gi/o and Gq, leading to the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and the mobilization of intracellular calcium, respectively. These initial events can subsequently trigger downstream pathways such as the MAPK/ERK cascade.
Below are detailed methodologies for key experiments used to characterize the activity of this compound and its controls.
MCH Receptor Signaling Pathway
References
- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Analysis of [Ala17]-MCH: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of [Ala17]-MCH, a synthetic agonist of the Melanin-Concentrating Hormone (MCH) system. This document summarizes its performance against other MCH receptor ligands, supported by experimental data and detailed methodologies.
This compound is a potent and selective agonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain that plays a crucial role in regulating energy homeostasis, appetite, and other physiological processes.[1][2][3] Its selectivity for MCHR1 over MCHR2 makes it a valuable tool for elucidating the specific functions of MCHR1 signaling.[4][5][6][7][8]
Performance Data: this compound in Comparison
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to the endogenous ligand, MCH, and other relevant compounds at the human MCH receptors.
Table 1: Comparative Binding Affinities (Ki) at Human MCH Receptors
| Compound | MCHR1 Ki (nM) | MCHR2 Ki (nM) | Selectivity (MCHR2/MCHR1) |
| This compound | 0.16 [4][6][7][8] | 34 [4][6][7][8] | 212.5 |
| MCH (endogenous) | 0.2 - 1.0 | ~10 | ~10-50 |
| S36057 | 0.053[9] | - | - |
| Neuropeptide E-I (NEI) | >1000 | Inactive[1][10] | - |
| Neuropeptide GE (NGE) | >1000 | Inactive[1][10] | - |
Table 2: Comparative Functional Potency (EC50) at Human MCH Receptors
| Compound | MCHR1 EC50 (nM) | MCHR2 EC50 (nM) |
| This compound | 17 [4][6] | 54 [4][6] |
| MCH (endogenous) | 14.4 (Ca2+ mobilization)[10] | 2.10 (Ca2+ mobilization)[10] |
| S36057 | More potent than MCH (GTPγS)[9] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human MCHR1.
-
Membrane preparation buffer: 20 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH or [¹²⁵I]-S36057.[9]
-
Test compounds (e.g., this compound).
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-MCHR1 cells by homogenization and centrifugation.[11][12]
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 90 minutes.[11]
-
Terminate the reaction by rapid filtration through GF/C filter plates, followed by washing with ice-cold wash buffer.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following adenylyl cyclase activation, a hallmark of Gi-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing human MCHR1.
-
Assay medium: HBSS with 10 mM HEPES, pH 7.4.[13]
-
Test compounds (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate MCHR1-expressing cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, which is indicative of Gq-coupled signaling.
Materials:
-
HEK293 or CHO cells stably expressing human MCHR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test compounds (e.g., this compound).
-
Fluorescence plate reader.
Procedure:
-
Plate MCHR1-expressing cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the peak fluorescence response and generate dose-response curves to determine EC50 values.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow of the experimental procedures described.
Caption: MCHR1 Signaling Pathway Activated by this compound.
Caption: Workflow for Key In Vitro Assays.
References
- 1. Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Neuropeptide Receptors Expressed by Melanin-Concentrating Hormone Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | MCHR1 Ligand | MCE [medchemexpress.cn]
- 6. This compound | CAS 359784-84-2 | [Ala17]-Melanin-concentrating hormone | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (CAS 359784-84-2): R&D Systems [rndsystems.com]
- 9. [125I]-S36057: a new and highly potent radioligand for the melanin-concentrating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Evaluating the Off-Target Profile of [Ala17]-MCH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Ala17]-MCH is a potent synthetic agonist of the melanin-concentrating hormone (MCH) receptors, demonstrating selectivity for the MCH receptor 1 (MCHR1) over the MCH receptor 2 (MCHR2). MCH and its receptors are key components of the central nervous system's regulation of energy homeostasis, appetite, and other physiological processes. As such, MCH receptor modulators are of significant interest for the development of therapeutics targeting obesity and other metabolic disorders.
This guide provides a comparative evaluation of the off-target effects of this compound. A thorough understanding of a compound's selectivity profile is critical for assessing its potential for adverse effects and ensuring the specificity of its biological actions in research and development.
Disclaimer: Publicly available information on the comprehensive off-target screening of this compound is limited. The following sections are based on the available data for this compound and general principles of off-target liability assessment for peptide-based compounds.
On-Target Activity of this compound
This compound is recognized as a potent agonist at MCH receptors. Its primary on-target effects are mediated through the activation of MCHR1 and, to a lesser extent, MCHR2. This activation initiates downstream signaling cascades that influence neuronal activity and regulate energy balance.
Off-Target Liability Assessment
A comprehensive evaluation of a compound's off-target effects is a crucial step in drug development and for the validation of research tools. This typically involves screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify potential unintended interactions. While specific data from such a broad panel screen for this compound is not publicly available, we can infer potential areas of interest based on the nature of the compound and the known cross-reactivities of other neuropeptides.
It is important to note that without specific experimental data from a comprehensive safety panel (e.g., from providers like Eurofins or CEREP), a definitive statement on the off-target profile of this compound cannot be made.
Comparison with Other MCH Receptor Modulators
The development of MCH receptor antagonists has been a major focus for pharmaceutical companies. A significant challenge in this area has been achieving high selectivity and avoiding off-target effects, particularly at the hERG potassium channel, which can lead to cardiovascular toxicity. While this compound is an agonist, the general principles of selectivity apply. The development of highly selective MCH receptor ligands, both agonists and antagonists, is an ongoing area of research.
Experimental Protocols
To rigorously evaluate the off-target effects of this compound, a series of in vitro pharmacological assays would be necessary. The following are detailed methodologies for key experiments that are typically performed.
Radioligand Binding Assays for Off-Target Receptor Screening
This experiment assesses the ability of this compound to displace a known radiolabeled ligand from a panel of different receptors.
Objective: To determine the binding affinity (Ki) of this compound for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain the integrity of the receptors and ligands (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Competition Binding: A fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of this compound and the receptor-containing membranes.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays for Off-Target Activity
These experiments determine whether the binding of this compound to an off-target receptor results in a functional response (agonist or antagonist activity).
Objective: To assess the functional activity of this compound at receptors where significant binding is observed.
Methodology (Example: Calcium Mobilization Assay for a Gq-coupled GPCR):
-
Cell Culture: Cells expressing the target receptor are plated in a microplate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescent plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.
Data Presentation
As no quantitative off-target screening data for this compound is publicly available, we present a template table that would be used to summarize such findings.
Table 1: Hypothetical Off-Target Binding Profile of this compound
| Target | Assay Type | Radioligand | This compound Ki (nM) | % Inhibition at 1 µM |
| Adrenergic α1A | Binding | [3H]-Prazosin | >10,000 | <10% |
| Dopamine D2 | Binding | [3H]-Spiperone | >10,000 | <5% |
| Serotonin 5-HT2A | Binding | [3H]-Ketanserin | >10,000 | <15% |
| hERG | Binding | [3H]-Astemizole | >10,000 | <2% |
| ... | ... | ... | ... | ... |
Visualizations
MCH Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by MCH binding to its receptors.
Caption: Simplified MCH signaling pathway.
Experimental Workflow for Off-Target Screening
The diagram below outlines a typical workflow for assessing the off-target profile of a compound.
Caption: Workflow for off-target liability assessment.
Conclusion
A comprehensive understanding of the off-target effects of this compound is essential for its use as a specific research tool and for any potential therapeutic development. While its on-target activity as a potent MCHR1 agonist is established, the lack of publicly available, broad-panel screening data necessitates a cautious interpretation of its selectivity. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of its off-target profile. Researchers using this compound should be aware of the potential for uncharacterized off-target activities and consider performing appropriate control experiments to validate their findings.
Safety Operating Guide
Proper Disposal Procedures for [Ala17]-MCH: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH), a potent and selective agonist for the melanin-concentrating hormone receptor 1 (MCHR1). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard laboratory safety protocols. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific waste disposal policies.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive peptide necessitates cautious handling to prevent unintended biological effects and ensure personnel safety.
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory when handling this compound in both lyophilized and solution forms. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: A fully buttoned lab coat is required to protect against accidental spills.
Handling Guidelines:
-
Work in a designated and well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder to avoid inhalation.
-
Prevent cross-contamination by using sterile, dedicated equipment (e.g., pipette tips, vials) for handling this compound.[1]
-
Clearly label all containers with the peptide name, concentration, preparation date, and "Research Use Only."[1]
Storage:
-
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[1]
-
Reconstituted solutions should be stored in aliquots at -20°C for short-term use to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2]
This compound Disposal Workflow
The proper disposal of this compound and associated waste involves a systematic approach to segregate, inactivate (for liquid waste), and package for final disposal by certified personnel.
References
Essential Safety and Logistical Information for Handling [Ala17]-MCH
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like [Ala17]-MCH is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
Given that specific toxicity data for many synthetic peptides, including this compound, is often unavailable, they should be treated as potentially hazardous materials.[1] A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] Must adhere to ANSI Z87.1 standards.[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during initial reconstitution of the lyophilized powder.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard and should be worn at all times.[4][5] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] Change gloves immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles, which can easily become airborne.[2][3][4] All handling of powdered peptide should be conducted in a chemical fume hood.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.[3]
Receiving and Initial Handling:
-
Upon receipt, visually inspect the container for any damage.[2]
-
Before opening, allow the container of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[2][6]
Reconstitution:
-
Solvent Selection: The choice of solvent depends on the peptide's properties. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[2]
-
Technique: Add the selected solvent to the vial and facilitate dissolution through vortexing or sonication.[2][3]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed, light-protective container.[2][3][6]
-
Peptide in Solution: It is not recommended to store peptides in solution for long periods.[3] If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6]
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of according to hazardous waste protocols.[1]
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[1][5]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.[2] Do not pour peptide solutions down the drain.[4]
Decontamination and Disposal:
-
Inactivation: For liquid waste, chemical inactivation may be an option. A common method involves using a sodium hypochlorite (B82951) solution (bleach) at a final concentration of 0.5-1.0% with a contact time of at least 20-60 minutes.[5]
-
Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.[5]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
